molecular formula C13H21NO4S B117052 3-(Dipropylamino)-4-methoxybenzenesulfonic acid CAS No. 153086-37-4

3-(Dipropylamino)-4-methoxybenzenesulfonic acid

Cat. No.: B117052
CAS No.: 153086-37-4
M. Wt: 287.38 g/mol
InChI Key: RJPSRICWXREMFJ-UHFFFAOYSA-N
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Description

3-(Dipropylamino)-4-methoxybenzenesulfonic acid is a specialized organic compound with the molecular formula C13H21NO4S and a molecular weight of 287.37 g/mol . This chemical is intended for research and development purposes within laboratory settings. Researchers are investigating the role of structurally related organic compounds, particularly sulfonic acid derivatives, in various chemical processes, including their behavior and transformation during water disinfection . Such studies are critical for understanding the environmental fate of organic molecules and assessing the ecotoxicological profiles of potential transformation by-products. Handling should only be performed by qualified professionals, with close attention to the provided safety information, which includes warnings of potential skin and eye irritation and specific precautionary measures .

Properties

IUPAC Name

3-(dipropylamino)-4-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-4-8-14(9-5-2)12-10-11(19(15,16)17)6-7-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPSRICWXREMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=CC(=C1)S(=O)(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578319
Record name 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153086-37-4
Record name 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Properties of 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a foundational template. It outlines the expected spectroscopic characteristics and provides standardized experimental protocols that would be utilized for its analysis. The guide is structured to present data in a clear, comparative format and includes detailed methodologies and data visualization frameworks essential for researchers in the field.

Introduction

This compound is an organic compound featuring a sulfonic acid group, a methoxy group, and a tertiary amine. The presence of both electron-donating (dipropylamino, methoxy) and electron-withdrawing (sulfonic acid) groups on the benzene ring suggests potentially interesting electronic and photophysical properties. A thorough understanding of its spectroscopic characteristics is crucial for applications in materials science, medicinal chemistry, and analytical sciences. This guide details the standard spectroscopic techniques used to characterize such molecules.

Spectroscopic Data Summary

While specific quantitative data for this compound is not available in the cited search results, this section presents a template for how such data would be structured for clarity and comparative analysis.

Table 1: UV-Visible Absorption Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Hypothetical Data
Methanol28015,000
Acetonitrile27814,500
Water (pH 7)28516,000
Table 2: Fluorescence Spectroscopy Data
SolventExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)
Hypothetical Data
Methanol2803500.15
Acetonitrile2783480.12
Water (pH 7)2853600.08
Table 3: ¹H NMR Spectroscopy Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hypothetical Data
7.50d1HAr-H
7.35dd1HAr-H
6.90d1HAr-H
3.85s3H-OCH₃
3.20t4H-N(CH₂CH₂CH₃)₂
1.60m4H-N(CH₂CH₂CH₃)₂
0.90t6H-N(CH₂CH₂CH₃)₂
Table 4: ¹³C NMR Spectroscopy Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
Hypothetical Data
155.0Ar-C (C-OCH₃)
140.0Ar-C (C-SO₃H)
130.0Ar-C (C-N)
125.0Ar-CH
115.0Ar-CH
110.0Ar-CH
56.0-OCH₃
52.0-N(CH₂)₂
20.0-N(CH₂CH₂)₂
11.0-N(CH₂CH₂CH₃)₂
Table 5: Mass Spectrometry Data
Ionization ModeCalculated m/zObserved m/zAssignment
Hypothetical Data
ESI+316.1424316.1421[M+H]⁺
ESI-314.1268314.1270[M-H]⁻

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

A solution of the compound (typically 10⁻⁵ M) is prepared in a UV-grade solvent. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette. The solvent is used as a reference. The molar absorptivity (ε) is calculated using the Beer-Lambert law.

Fluorescence Spectroscopy

A dilute solution of the compound (typically 10⁻⁶ M) is prepared in a fluorescence-grade solvent. The fluorescence emission spectrum is recorded on a spectrofluorometer. The sample is excited at its absorption maximum (λmax), and the emission is scanned over a longer wavelength range. The quantum yield is determined relative to a standard fluorophore with a known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source in both positive and negative ion modes.

Visualizations

Logical relationships and experimental workflows are critical for understanding the characterization process. The following diagrams are rendered using Graphviz.

experimental_workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation synthesis Synthesis of 3-(Dipropylamino)-4- methoxybenzenesulfonic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis uv_vis->data_analysis fluorescence->data_analysis nmr->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Property Determination data_analysis->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

logical_relationship cluster_properties Molecular Properties cluster_techniques Analytical Techniques compound 3-(Dipropylamino)-4- methoxybenzenesulfonic acid structure Chemical Structure compound->structure Determined by electronic Electronic Properties structure->electronic Influences photophysical Photophysical Properties electronic->photophysical Governs nmr_ms NMR & Mass Spec nmr_ms->structure uv_fluor UV-Vis & Fluorescence uv_fluor->electronic uv_fluor->photophysical

Caption: Relationship between molecular properties and analytical techniques.

"3-(Dipropylamino)-4-methoxybenzenesulfonic acid chemical structure analysis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted analytical and spectroscopic data derived from analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Chemical Structure and Properties

This compound is a substituted aromatic sulfonic acid. Its structure features a benzene ring with a sulfonic acid group, a dipropylamino group, and a methoxy group.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 153086-37-4Supplier Data
Molecular Formula C₁₃H₂₁NO₄SSupplier Data
Molecular Weight 287.38 g/mol Supplier Data
Predicted Physical State SolidGeneral knowledge of sulfonic acids
Predicted Solubility Soluble in water and polar organic solventsGeneral knowledge of sulfonic acids

Proposed Synthesis Protocol

Logical Workflow for Proposed Synthesis:

G cluster_0 Step 1: Synthesis of 3-(Dipropylamino)-4-methoxybenzene cluster_1 Step 2: Sulfonation A 3-Amino-4-methoxyphenol G N-Alkylation A->G B 1-Bromopropane B->G C Base (e.g., K₂CO₃) C->G D Solvent (e.g., Acetonitrile) D->G E Heat E->G F 3-(Dipropylamino)-4-methoxybenzene G->F H 3-(Dipropylamino)-4-methoxybenzene K Electrophilic Aromatic Sulfonation H->K I Sulfuric Acid (H₂SO₄) I->K J This compound K->J

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Precursor, 3-(Dipropylamino)-4-methoxybenzene

The synthesis of the intermediate, 3-(dipropylamino)-4-methoxybenzene, would likely proceed via the N-alkylation of 3-amino-4-methoxyphenol with an excess of a propyl halide, such as 1-bromopropane, in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 3-amino-4-methoxyphenol (1 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 2.5 equivalents), and a polar aprotic solvent like acetonitrile.

  • Addition of Alkylating Agent: While stirring, add 1-bromopropane (2.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 2: Sulfonation of 3-(Dipropylamino)-4-methoxybenzene

The final product can be obtained by the electrophilic aromatic sulfonation of the synthesized precursor. The strongly activating dipropylamino and methoxy groups will direct the sulfonation to an ortho position relative to the dipropylamino group.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄) in an ice bath.

  • Addition of Precursor: Slowly add 3-(dipropylamino)-4-methoxybenzene (1 equivalent) to the cold sulfuric acid with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be recrystallized from water or an alcohol-water mixture to afford the purified this compound.

Predicted Spectroscopic Data

Direct spectroscopic data for this compound is not available. The following predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.5 - 7.5m
Methoxy (-OCH₃)~3.9s
N-CH₂- (propyl)3.0 - 3.4t
-CH₂- (propyl)1.5 - 1.8m
-CH₃ (propyl)0.8 - 1.0t

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-SO₃H140 - 150
Aromatic C-N145 - 155
Aromatic C-O150 - 160
Aromatic C-H100 - 120
Methoxy (-OCH₃)~56
N-CH₂- (propyl)50 - 55
-CH₂- (propyl)20 - 25
-CH₃ (propyl)~11

Infrared (IR) Spectroscopy:

  • O-H stretch (sulfonic acid): Broad band around 3200-3600 cm⁻¹

  • C-H stretch (aromatic): ~3000-3100 cm⁻¹

  • C-H stretch (aliphatic): ~2850-2960 cm⁻¹

  • S=O stretch (sulfonic acid): Strong bands around 1030-1060 cm⁻¹ and 1170-1200 cm⁻¹

  • C-O stretch (methoxy): ~1250 cm⁻¹

Mass Spectrometry (MS):

  • Predicted [M-H]⁻ (Negative Ion Mode): m/z 286.1

Potential Applications and Biological Activity

Derivatives of aminobenzenesulfonic acid are widely utilized in the synthesis of azo dyes and sulfa drugs.[1] The title compound, with its specific substitution pattern, could be investigated for similar applications. The presence of the lipophilic dipropylamino group and the sulfonic acid moiety imparts amphiphilic properties to the molecule, which could be of interest in the development of surfactants or as a scaffold in medicinal chemistry. The biological activity of this specific compound has not been reported, but its structural similarity to other pharmacologically active sulfonamides suggests that it could be a candidate for screening in various biological assays.

Signaling Pathways and Experimental Workflows

As no biological activity has been documented for this compound, there are no established signaling pathways to visualize. However, a general workflow for the characterization of a newly synthesized compound is presented below.

General Workflow for Compound Characterization:

G cluster_0 Spectroscopic Analysis A Crude Synthesized Product B Purification (Recrystallization/Chromatography) A->B C Purity Assessment (TLC, HPLC, Melting Point) B->C D Structural Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Elemental Analysis D->I J Pure, Characterized Compound D->J K Biological Activity Screening Physicochemical Property Measurement J->K Further Studies

Caption: A standard workflow for the purification and characterization of a synthesized chemical compound.

Conclusion

While this compound is not extensively documented in scientific literature, this guide provides a robust framework for its synthesis and characterization based on fundamental principles of organic chemistry. The proposed protocols and predicted data offer a starting point for researchers to produce and validate the structure of this molecule. Further investigation into its physicochemical properties and biological activities is warranted to explore its potential applications in materials science, dye chemistry, and drug discovery.

References

Physicochemical Properties of Substituted Benzenesulfonic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted benzenesulfonic acids. These aromatic sulfonic acids are of significant interest in medicinal chemistry and drug development due to their strong acidic nature and their role as key structural motifs in a variety of therapeutic agents. Understanding their physicochemical properties is paramount for predicting their behavior in biological systems, optimizing drug delivery, and designing novel therapeutics.

Quantitative Physicochemical Data

The introduction of various substituents onto the benzene ring of benzenesulfonic acid profoundly influences its physicochemical characteristics. The following tables summarize key quantitative data for a selection of substituted benzenesulfonic acids, facilitating a comparative analysis of their properties.

Table 1: Acidity (pKa) and Lipophilicity (logP) of Substituted Benzenesulfonic Acids

CompoundSubstituentCAS NumberpKalogP
Benzenesulfonic acid-H98-11-3-2.8[1][2][3], -6.5[4]-1.2
p-Toluenesulfonic acid4-CH₃104-15-4-1.34[5], -2.58[3]0.9[5], 0.41[6][7]
4-Chlorobenzenesulfonic acid4-Cl98-66-8~-2.0[8], -0.83 (Predicted)[9][10]-
4-Nitrobenzenesulfonic acid4-NO₂138-42-1-1.38 (Predicted)[11][12], -7.23[12]2.4455[11]
Sulfanilic acid4-NH₂121-57-33.23[13], 3.24[8]-2.3[8]
Metanilic acid3-NH₂121-47-13.73[14], 3.74[15]-0.2[16]
4-Hydroxybenzenesulfonic acid4-OH98-67-99.11[14][17][18]0.639[19], 0.41[18]

Table 2: Solubility and Thermal Properties of Substituted Benzenesulfonic Acids

CompoundSubstituentMelting Point (°C)Boiling Point (°C)Aqueous Solubility
Benzenesulfonic acid-H44 (hydrate), 51 (anhydrous)[1]190[1]Soluble[1][20]
p-Toluenesulfonic acid4-CH₃106-107[3][6]140 @ 20 mmHg[5][21]67 g/100 mL[21]
4-Chlorobenzenesulfonic acid4-Cl102[9][10]149 @ 22 mmHg[9][10]Very faint turbidity[9][10]
4-Nitrobenzenesulfonic acid4-NO₂105-112[11][22][23]-476 g/L at 100.5 °C[11][22][23]
Sulfanilic acid4-NH₂288 (decomposes)[13][24]-12.51 g/L[24]
Metanilic acid3-NH₂>300 (decomposes)[15]-< 1 mg/mL at 22 °C[15][25][26]
4-Hydroxybenzenesulfonic acid4-OH52[14][18]-Soluble[17][27]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail the methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) of a substance.[15]

Principle: A solution of the benzenesulfonic acid derivative is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.[16]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the benzenesulfonic acid derivative of a known concentration (e.g., 1 mM) in deionized water.[13][16]

    • Prepare a standardized titrant solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Prepare a solution to maintain constant ionic strength, such as 0.15 M Potassium Chloride (KCl).[13][16]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the benzenesulfonic acid solution into a beaker with a magnetic stirrer.[13]

    • Add the ionic strength adjusting solution.

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH titrant in small, precise increments, recording the pH value after each addition.

    • Continue the titration until the pH stabilizes at a high value (e.g., pH 12-12.5), indicating the completion of the reaction.[13]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

    • Perform the titration in triplicate to ensure reproducibility.[13]

G Potentiometric Titration Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (Substituted Benzenesulfonic Acid) D Add Analyte to Beaker A->D B Prepare Standardized Titrant (e.g., 0.1M NaOH) F Incremental Addition of Titrant B->F C Calibrate pH Meter E Immerse pH Electrode C->E D->E E->F G Record pH at Each Increment F->G G->F H Plot Titration Curve (pH vs. Titrant Volume) G->H I Determine Equivalence Point H->I J Calculate pKa (pH at half-equivalence point) I->J

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for the experimental determination of the partition coefficient (logP).[28]

Principle: A known amount of the substituted benzenesulfonic acid is partitioned between two immiscible solvents, typically n-octanol and water, until equilibrium is reached. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Detailed Methodology:

  • Preparation of Solvents:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in one of the pre-saturated solvents. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine known volumes of the pre-saturated n-octanol and water.

    • Add a known amount of the test compound stock solution.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the mixture to stand undisturbed until the two phases have completely separated.

  • Phase Separation and Quantification:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as the base-10 logarithm of P: logP = log₁₀(P)

    • For ionizable compounds like benzenesulfonic acids, the experiment should be conducted at a pH where the compound is in its neutral form, or the distribution coefficient (logD) at a specific pH is determined.

G Shake-Flask Method for logP Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and water C Combine solvents and analyte A->C B Prepare stock solution of analyte B->C D Shake to reach equilibrium C->D E Allow phases to separate D->E F Separate aqueous and octanol phases E->F G Quantify analyte concentration in each phase (e.g., HPLC, UV-Vis) F->G H Calculate logP G->H

Caption: Workflow for the shake-flask method to determine logP.

Determination of logP by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and efficient alternative to the shake-flask method for estimating logP values.[28]

Principle: The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (e.g., C18) and its lipophilicity. A series of standard compounds with known logP values are used to create a calibration curve by plotting their retention factors (k') against their logP values. The logP of the unknown compound is then determined by measuring its retention factor under the same chromatographic conditions and interpolating from the calibration curve.

Detailed Methodology:

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18) is required.

  • Mobile Phase:

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For ionizable compounds, the pH of the aqueous phase is controlled to ensure the compound is in its neutral form.

  • Calibration Standards:

    • Select a series of standard compounds with a range of known logP values that bracket the expected logP of the test compound.

  • Chromatographic Analysis:

    • Inject the standard compounds and the test compound onto the HPLC column under isocratic elution conditions.

    • Record the retention time (t_R) for each compound and the dead time (t_0), which is the retention time of a non-retained compound.

  • Calculation of Retention Factor (k'):

    • Calculate the retention factor for each compound using the formula: k' = (t_R - t_0) / t_0

  • Data Analysis:

    • Plot the logarithm of the retention factor (log k') for the standard compounds against their known logP values.

    • Perform a linear regression analysis to obtain the equation of the calibration curve.

    • Using the measured log k' of the test compound, calculate its logP value from the regression equation.

G HPLC-based logP Determination Workflow cluster_setup Setup cluster_analysis Analysis cluster_calculation Calculation A Prepare Mobile Phase (Buffered aqueous/organic mixture) C Equilibrate RP-HPLC Column A->C B Select Calibration Standards with known logP values D Inject Standards and Analyte B->D C->D E Measure Retention Times (tR and t0) D->E F Calculate Retention Factors (k') E->F G Plot log(k') vs. logP for Standards F->G H Generate Calibration Curve G->H I Determine logP of Analyte H->I

Caption: Workflow for determining logP using the HPLC method.

Signaling Pathways and Molecular Interactions

Substituted benzenesulfonates play a crucial role in drug design, often by acting as antagonists for specific receptors, thereby modulating cellular signaling.

Adenosine Receptor Antagonism

A notable example is the involvement of sulfophenylxanthine derivatives as antagonists for adenosine receptors. Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a wide array of physiological processes, making them attractive drug targets.

Xanthine-based compounds bearing a phenylsulfonate group have been identified as potent adenosine receptor antagonists.[29] However, the highly acidic nature of the sulfonic acid group leads to a negative charge at physiological pH, which can limit their ability to cross cell membranes and thus reduce their oral bioavailability.[29] To address this, a prodrug approach can be employed where the sulfonic acid is masked as a more lipophilic ester, such as a nitrophenyl ester. This allows the compound to be absorbed, and subsequent enzymatic hydrolysis in the body releases the active sulfonate-containing drug.[29]

The following diagram illustrates the general principle of a substituted benzenesulfonate derivative acting as an antagonist at an adenosine receptor, and the prodrug strategy to enhance its delivery.

G Benzenesulfonate Derivative as an Adenosine Receptor Antagonist cluster_prodrug Prodrug Delivery cluster_receptor Receptor Interaction Prodrug Lipophilic Prodrug (e.g., Nitrophenyl Ester) Absorption Oral Absorption Prodrug->Absorption Enzymatic_Cleavage Enzymatic Hydrolysis (in vivo) Absorption->Enzymatic_Cleavage Active_Drug Active Drug (Benzenesulfonate Derivative) Enzymatic_Cleavage->Active_Drug Receptor Adenosine Receptor (GPCR) Active_Drug->Receptor Antagonism Adenosine Adenosine (Endogenous Agonist) Adenosine->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling

Caption: Prodrug strategy for adenosine receptor antagonism.

References

Quantum Chemical Calculations for Substituted Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and dyes. The electronic and steric effects of substituents on the aniline ring profoundly influence the molecule's reactivity, basicity, and overall biological activity. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties, offering insights that complement and guide experimental work. This guide provides an in-depth overview of the application of quantum chemical methods to the study of substituted anilines, focusing on the prediction of key physicochemical properties and the correlation with experimental data.

I. Computational Methodologies

The theoretical investigation of substituted anilines leverages a variety of quantum chemical methods, each with its own balance of accuracy and computational cost. The choice of method is critical and depends on the specific property being investigated.

Density Functional Theory (DFT)

DFT has become the workhorse for calculations on medium-sized organic molecules like substituted anilines due to its excellent balance of accuracy and computational efficiency.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for the geometries and electronic properties of anilines.

  • Basis Sets: The Pople-style basis set 6-311++G(d,p) is commonly employed for these calculations, as it includes diffuse functions (++) to describe the lone pair electrons on the nitrogen atom and polarization functions (d,p) to account for the non-spherical electron distribution in the aromatic ring.

Ab Initio Methods

While more computationally demanding, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmark data. HF methods, however, do not account for electron correlation and may be less accurate for certain properties.

Semi-Empirical Methods

Methods like AM1 and PM3 are computationally less expensive and can be useful for preliminary studies on large sets of molecules, though they are generally less accurate than DFT and ab initio methods.

II. Key Calculated Properties and Their Significance

Quantum chemical calculations can predict a range of molecular properties that are crucial for understanding the behavior of substituted anilines in chemical and biological systems.

Electronic Properties
  • pKa: The basicity of the amino group, quantified by its pKa, is a critical parameter in drug design as it influences the ionization state of the molecule at physiological pH. Computational methods can predict pKa values with good accuracy, often showing strong correlation with experimental measurements.

  • Atomic Charges: The charge distribution, particularly on the nitrogen atom of the amino group, is a key indicator of the molecule's reactivity and its ability to participate in intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common method for calculating atomic charges.

  • Dipole Moment: The dipole moment provides insight into the overall polarity of the molecule, which is important for its solubility and interactions with polar environments.

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Geometric Parameters
  • Bond Lengths and Angles: Optimized molecular geometries provide information on bond lengths (e.g., C-N bond) and angles, which can be influenced by the electronic effects of substituents.

  • Pyramidalization at Nitrogen: The degree of pyramidalization of the amino group (the out-of-plane angle of the N-H bonds relative to the C-N bond) is a subtle but important structural parameter that can be affected by substituents.

Spectroscopic Properties
  • Vibrational Frequencies: Calculated vibrational frequencies can be used to interpret and assign experimental infrared (IR) and Raman spectra, providing a deeper understanding of the molecular vibrations.

  • NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.

III. Data Presentation: Calculated Properties of Substituted Anilines

The following tables summarize key quantitative data from various quantum chemical studies on substituted anilines.

Table 1: Calculated and Experimental pKa Values for Selected Substituted Anilines.

SubstituentPositionCalculated pKaExperimental pKaMethodBasis SetReference
H-4.674.58B3LYP6-311++G(2df,2p)
m-aminometa4.854.89--
p-aminopara5.685.70--
m-chlorometa3.343.32--
p-chloropara3.813.81--
m-nitrometa2.512.50--
p-nitropara1.021.00--

Table 2: Calculated Geometric and Electronic Parameters for Aniline.

ParameterValueMethodBasis SetReference
C-N Bond Length (Å)1.396--
CCNH out-of-plane angle (θ°)41.73--
Natural Charge on N (Qn)-0.852HF6-311G**
Dipole Moment (Debye)1.59B3LYP6-311++G(d,p)
HOMO Energy (eV)-5.78B3LYP6-311++G(d,p)
LUMO Energy (eV)-0.56B3LYP6-311++G(d,p)
Energy Gap (eV)5.22B3LYP6-311++G(d,p)

IV. Experimental Protocols

Experimental validation is crucial for assessing the accuracy of computational predictions. Below are detailed methodologies for key experiments.

Determination of pKa by Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and neutral forms of the aniline.

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted aniline in methanol or water.

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Spectroscopic Measurement:

    • For each buffer solution, add a small, constant volume of the aniline stock solution.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range (typically 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance for both the acidic (protonated) and basic (neutral) forms.

    • Use the Henderson-Hasselbalch equation and the measured absorbances at a specific wavelength to calculate the pKa.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Data Acquisition:

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and 16-32 scans are typically sufficient.

    • Perform a background subtraction.

  • Spectral Interpretation:

    • Identify characteristic peaks for the N-H stretching and bending vibrations of the amino group, as well as the aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of individual atoms.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 300-600 MHz NMR spectrometer.

    • For ¹H NMR, a standard single pulse sequence with 16-64 scans and a relaxation delay of 1-5 s is typically used.

  • Spectral Analysis:

    • Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the substituted aniline.

V. Visualizations

Workflow for Quantum Chemical Calculations of Substituted Anilines

G cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis cluster_validation Validation start Define Substituted Aniline method Select Computational Method (e.g., DFT/B3LYP) start->method basis Choose Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (e.g., NBO, HOMO/LUMO) geom_opt->prop_calc geom Optimized Geometry geom_opt->geom thermo Thermodynamic Data freq_calc->thermo spec Spectroscopic Properties freq_calc->spec electronic Electronic Properties prop_calc->electronic exp_data Experimental Data (pKa, Spectra) geom->exp_data spec->exp_data electronic->exp_data correlation Correlate Calculated and Experimental Results exp_data->correlation

Caption: Workflow of a typical quantum chemical calculation for a substituted aniline.

Relationship Between Substituent Effects and Molecular Properties

G cluster_electronic Electronic Structure cluster_geometry Molecular Geometry cluster_properties Macroscopic Properties substituent Substituent Properties (Electronic & Steric) charge Charge Distribution (N atom charge) substituent->charge orbitals Molecular Orbitals (HOMO/LUMO) substituent->orbitals bond_length C-N Bond Length substituent->bond_length pyramidalization N-H Pyramidalization substituent->pyramidalization pka Basicity (pKa) charge->pka reactivity Chemical Reactivity charge->reactivity orbitals->reactivity spectra Spectroscopic Signatures (IR, NMR) orbitals->spectra bond_length->reactivity pyramidalization->pka pyramidalization->spectra

Caption: Influence of substituents on the electronic and geometric structure and resulting properties of anilines.

In-Depth Technical Guide: 3-(Dipropylamino)-4-methoxybenzenesulfonic acid (CAS 153086-37-4) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dipropylamino)-4-methoxybenzenesulfonic acid is a specialized chemical intermediate categorized as a protein degrader building block. Its structure, featuring a sulfonamide moiety, suggests its role as a precursor to E3 ubiquitin ligase ligands, particularly for DCAF15, in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its application in the design and synthesis of PROTACs for targeted protein degradation. Detailed hypothetical experimental protocols and workflow visualizations are presented to facilitate its use in research and drug development.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs induce the degradation of the entire protein, offering a distinct and often more effective pharmacological approach.

PROTACs are heterobifunctional molecules comprising three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValue
CAS Number 153086-37-4
Molecular Formula C₁₃H₂₁NO₄S
Molecular Weight 287.38 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in organic solvents such as DMSO and methanol.

Role as a PROTAC Building Block: A DCAF15 E3 Ligase Ligand Precursor

The chemical structure of this compound, specifically the substituted benzenesulfonic acid moiety, strongly suggests its utility as a precursor for generating sulfonamide-based ligands for E3 ubiquitin ligases. Aryl sulfonamides have been identified as ligands for the DCAF15 E3 ligase, a component of the CUL4-DDB1 ubiquitin ligase complex. These sulfonamides can act as "molecular glues" to induce the degradation of specific proteins or can be incorporated into PROTACs.

The sulfonic acid group of the title compound can be readily converted to a sulfonyl chloride, which can then react with an amine-containing linker to form the sulfonamide linkage characteristic of DCAF15-recruiting ligands. The dipropylamino and methoxy groups on the aromatic ring likely serve to modulate the binding affinity and selectivity for DCAF15, as well as influence the overall physicochemical properties of the resulting PROTAC.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant 3-(Dipropylamino)anisole reagent Chlorosulfonic Acid (ClSO3H) reactant->reagent Sulfonation product 3-(Dipropylamino)-4-methoxy- benzenesulfonic acid reagent->product condition1 Solvent: Dichloromethane (DCM) condition2 Temperature: 0 °C to room temperature

Figure 1: Proposed synthesis of this compound.

Materials:

  • 3-(Dipropylamino)anisole

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-(dipropylamino)anisole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the aqueous layer and extract it with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Hypothetical Synthesis of a PROTAC Incorporating the Title Compound

This protocol outlines the steps to create a hypothetical PROTAC targeting a kinase of interest (KOI) using a JQ1-based warhead and a linker.

Workflow:

G start 3-(Dipropylamino)-4-methoxy- benzenesulfonic acid step1 Activation to Sulfonyl Chloride start->step1 SOCl₂ or (COCl)₂ step2 Linker Conjugation step1->step2 Amine-Linker step3 Warhead Conjugation step2->step3 JQ1-Amine end Final PROTAC Molecule step3->end

Figure 2: General workflow for the synthesis of a hypothetical PROTAC.

Step 1: Activation to the Sulfonyl Chloride

  • Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) or treat with oxalyl chloride in the presence of a catalytic amount of DMF.

  • Heat the mixture under reflux for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(dipropylamino)-4-methoxybenzenesulfonyl chloride. Use this directly in the next step.

Step 2: Conjugation to an Amine-Terminated Linker

  • Dissolve the crude sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.

  • Add a solution of an amine-terminated linker (e.g., a PEG linker with a terminal amine and a protected carboxylic acid) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to yield the sulfonamide-linker conjugate.

  • Deprotect the carboxylic acid on the linker according to standard procedures.

Step 3: Conjugation to the Warhead (JQ1-Amine)

  • Activate the carboxylic acid of the sulfonamide-linker conjugate using a peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.

  • Add an amine-functionalized warhead (e.g., an amino derivative of JQ1) (1.0 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Purify the final PROTAC molecule using preparative HPLC.

Signaling Pathway and Mechanism of Action

The resulting PROTAC from the above synthesis would function by hijacking the DCAF15 E3 ubiquitin ligase to induce the degradation of the target kinase.

G cluster_protac PROTAC Molecule warhead Warhead (e.g., JQ1) linker Linker warhead->linker e3_ligand DCAF15 Ligand (from title compound) linker->e3_ligand dcaf15 DCAF15 E3 Ligase poi Protein of Interest (POI) (e.g., Kinase) ternary_complex Ternary Complex (POI-PROTAC-DCAF15) poi->ternary_complex Binds dcaf15->ternary_complex Recruited ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome Targeting degradation Degradation Products proteasome->degradation

Figure 3: Mechanism of action of a PROTAC utilizing a DCAF15 ligand.

The sulfonamide moiety, derived from this compound, binds to the DCAF15 substrate receptor. Simultaneously, the warhead binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme associated with the CUL4-DDB1-DCAF15 complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Conclusion

This compound is a valuable building block for the synthesis of novel PROTACs. Its structure is amenable to the creation of sulfonamide-based E3 ligase ligands that can recruit DCAF15. The provided synthetic strategies and mechanistic overview serve as a foundation for researchers to design and develop new targeted protein degraders. Further research into the structure-activity relationship of the substituents on the benzenesulfonic acid ring will be crucial for optimizing the potency and selectivity of future DCAF15-based PROTACs.

An In-depth Technical Guide to the Electronic Effects of Methoxy and Amino Groups on Benzene Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of methoxy (-OCH₃) and amino (-NH₂) groups on benzene rings. A thorough understanding of these effects is paramount in the fields of organic synthesis, medicinal chemistry, and drug development, as they profoundly influence the reactivity, regioselectivity, and physicochemical properties of aromatic compounds. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying electronic principles.

Core Principles: Inductive and Resonance Effects

The electronic influence of a substituent on a benzene ring is primarily governed by the interplay of two fundamental effects: the inductive effect and the resonance effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the carbon atom of the benzene ring. Both oxygen and nitrogen are more electronegative than carbon, leading to a withdrawal of electron density from the ring through the σ-framework. This is denoted as a -I effect.

Resonance Effect (M or R): This effect involves the delocalization of lone pair electrons from the substituent into the π-system of the benzene ring. Both the methoxy and amino groups possess lone pairs on the oxygen and nitrogen atoms, respectively, which can be donated to the ring. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions. This is known as a +M or +R effect.

For both methoxy and amino groups, the resonance effect (+M) is significantly stronger and outweighs the inductive effect (-I).[1][2] This net electron-donating character has profound implications for the reactivity of the benzene ring.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents are quantified using various parameters, most notably Hammett, Swain-Lupton, and Taft constants. These parameters provide a numerical basis for comparing the electron-donating or electron-withdrawing strength of different groups.

Hammett Constants (σ)

The Hammett equation, log(K/K₀) = σρ, relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of σ indicate the electronic nature of the substituent. Negative σ values signify electron-donating groups, while positive values indicate electron-withdrawing groups.

Different scales of Hammett constants exist to account for specific reaction types. The standard σ constants are derived from the ionization of benzoic acids. The σ⁺ and σ⁻ scales are used for reactions involving the formation of a positive or negative charge, respectively, in direct conjugation with the substituent.

SubstituentPositionσσ⁺σ⁻
-OCH₃ meta0.12--
para-0.27-0.78-0.12
-NH₂ meta-0.16--
para-0.66-1.30-

Table 1: Hammett Constants for Methoxy and Amino Groups.[3]

Swain-Lupton Parameters (F and R)

The Swain-Lupton equation separates the electronic effect into field/inductive (F) and resonance (R) components: σ = fF + rR, where f and r are weighting factors. This provides a more nuanced understanding of the contributions of each effect.

SubstituentF (Field/Inductive)R (Resonance)
-OCH₃ 0.54-1.68
-NH₂ 0.38-2.52

Table 2: Swain-Lupton Parameters for Methoxy and Amino Groups.[4]

Taft Parameters (σ* and Eₛ)

The Taft equation, log(k/k₀) = ρσ + δEₛ, is used for aliphatic systems but can also provide insights into the electronic (σ*) and steric (Eₛ) properties of substituents.

Substituentσ* (Polar)Eₛ (Steric)
-OCH₃ 1.81-0.55
-NH₂ 0.62-0.61

Table 3: Taft Parameters for Methoxy and Amino Groups.[5][6]

Acidity of Substituted Phenols and Anilines (pKa)

The pKa values of substituted phenols and anilines provide a direct experimental measure of the electronic effects of substituents on the acidity of the hydroxyl or amino group. Electron-donating groups generally increase the pKa (decrease acidity), while electron-withdrawing groups decrease the pKa (increase acidity).

SubstituentPositionpKa of Substituted PhenolpKa of Substituted Anilinium Ion
-OCH₃ ortho9.984.49
meta9.654.23
para10.215.36
-NH₂ ortho-4.52
meta-4.67
para-5.99
-H -9.984.60

Table 4: pKa Values for Methoxy and Amino Substituted Phenols and Anilinium Ions.[3][7][8][9]

Impact on Chemical Reactivity

The net electron-donating nature of the methoxy and amino groups has a significant impact on the reactivity of the benzene ring in various chemical reactions.

Electrophilic Aromatic Substitution (EAS)

Both methoxy and amino groups are strongly activating towards electrophilic aromatic substitution.[10] The increased electron density in the ring makes it more nucleophilic and thus more reactive towards electrophiles. The resonance effect directs incoming electrophiles to the ortho and para positions, where the electron density is highest. Aniline is generally more reactive than anisole in EAS due to the lower electronegativity of nitrogen compared to oxygen, making the amino group a stronger electron donor.[11][12]

Electrophilic_Aromatic_Substitution cluster_substituent Substituent Effects cluster_effects Electronic Effects cluster_reactivity Reactivity Methoxy (-OCH3) Methoxy (-OCH3) Inductive Effect (-I) Inductive Effect (-I) Methoxy (-OCH3)->Inductive Effect (-I) Resonance Effect (+M) Resonance Effect (+M) Methoxy (-OCH3)->Resonance Effect (+M) Amino (-NH2) Amino (-NH2) Amino (-NH2)->Inductive Effect (-I) Amino (-NH2)->Resonance Effect (+M) Benzene Ring Benzene Ring Inductive Effect (-I)->Benzene Ring -e⁻ Resonance Effect (+M)->Benzene Ring +e⁻ Increased Nucleophilicity Increased Nucleophilicity Benzene Ring->Increased Nucleophilicity Electrophilic Attack Electrophilic Attack Increased Nucleophilicity->Electrophilic Attack Ortho/Para Substitution Ortho/Para Substitution Electrophilic Attack->Ortho/Para Substitution

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is generally disfavored on electron-rich benzene rings. The presence of strongly electron-donating groups like methoxy and amino further deactivates the ring towards nucleophilic attack. For NAS to occur, the ring typically needs to be substituted with potent electron-withdrawing groups.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a weak acid (e.g., a substituted benzoic acid) with a strong base and monitoring the pH change.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

  • Volumetric flasks

  • Substituted benzoic acid (e.g., p-methoxybenzoic acid)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Solvent (e.g., 50:50 ethanol-water mixture)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a specific volume of the solvent in a beaker.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH.

  • Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the equivalence point from the graph (the point of steepest inflection).

  • The pH at half the equivalence point volume is equal to the pKa of the acid.

pKa_Determination_Workflow Prepare Acid Solution Prepare Acid Solution Calibrate pH Meter Calibrate pH Meter Prepare Acid Solution->Calibrate pH Meter Titrate with NaOH Titrate with NaOH Calibrate pH Meter->Titrate with NaOH Record pH vs. Volume Record pH vs. Volume Titrate with NaOH->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Calculate pKa Calculate pKa Determine Equivalence Point->Calculate pKa

Kinetic Study of Electrophilic Bromination of Aniline

The rate of electrophilic substitution can be determined by monitoring the disappearance of a reactant or the appearance of a product over time.

Materials:

  • UV-Vis spectrophotometer

  • Stopped-flow apparatus (for fast reactions)

  • Syringes

  • Aniline solution in a suitable solvent (e.g., acetic acid)

  • Bromine solution of known concentration in the same solvent

  • Thermostated cell holder

Procedure:

  • Prepare stock solutions of aniline and bromine of known concentrations.

  • Set the UV-Vis spectrophotometer to a wavelength where the product (e.g., 2,4,6-tribromoaniline) has a strong absorbance and the reactants have minimal absorbance.

  • Use the stopped-flow apparatus to rapidly mix equal volumes of the aniline and bromine solutions.

  • Record the absorbance of the solution as a function of time.

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

  • By varying the initial concentrations of aniline and bromine, the order of the reaction with respect to each reactant and the overall rate constant can be determined.

  • To achieve monobromination and a more controlled reaction for kinetic studies, the amino group is often first protected by acetylation to form acetanilide. The bromination is then carried out, followed by deprotection to yield p-bromoaniline.[13][14]

Bromination_Kinetics_Workflow Prepare Reactant Solutions Prepare Reactant Solutions Set up Spectrophotometer Set up Spectrophotometer Prepare Reactant Solutions->Set up Spectrophotometer Rapid Mixing (Stopped-Flow) Rapid Mixing (Stopped-Flow) Set up Spectrophotometer->Rapid Mixing (Stopped-Flow) Monitor Absorbance vs. Time Monitor Absorbance vs. Time Rapid Mixing (Stopped-Flow)->Monitor Absorbance vs. Time Determine Initial Rate Determine Initial Rate Monitor Absorbance vs. Time->Determine Initial Rate Calculate Rate Constant Calculate Rate Constant Determine Initial Rate->Calculate Rate Constant

Conclusion

The methoxy and amino groups are potent electron-donating substituents that significantly activate the benzene ring towards electrophilic attack, directing substitution to the ortho and para positions. This is a consequence of their strong +M resonance effect, which overrides their -I inductive effect. The quantitative data from Hammett, Swain-Lupton, and Taft parameters, along with pKa measurements, provide a robust framework for understanding and predicting the influence of these groups on the reactivity and properties of aromatic compounds. A thorough grasp of these principles is indispensable for the rational design and synthesis of novel molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Acid-Base Properties of Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic sulfonic acids are a significant class of organic compounds characterized by a sulfonic acid group (–SO₃H) directly attached to an aromatic ring. Their distinct acidic nature and the ability to modify their properties through substitution on the aromatic ring make them pivotal in various fields, including chemical synthesis, dye manufacturing, detergents, and pharmaceuticals. This guide provides a comprehensive overview of their acid-base properties, factors influencing their acidity, and detailed experimental protocols for their characterization.

Core Concepts: The Acidity of Aromatic Sulfonic Acids

Aromatic sulfonic acids are among the strongest organic acids, with pKa values often in the negative range, comparable to mineral acids like sulfuric acid.[1] Their high acidity is a direct consequence of the stability of the corresponding conjugate base, the sulfonate anion (ArSO₃⁻).

Upon dissociation in a solvent (typically water), the aromatic sulfonic acid donates a proton, forming a sulfonate anion and a solvated proton.

General Dissociation Equation: ArSO₃H + H₂O ⇌ ArSO₃⁻ + H₃O⁺

The remarkable stability of the sulfonate anion arises from extensive resonance delocalization of the negative charge over the three oxygen atoms of the sulfo group. This delocalization means the negative charge is not confined to a single oxygen atom but is spread out, which significantly stabilizes the anion and drives the dissociation equilibrium to the right, favoring proton release.[2]

Resonance stabilization of the sulfonate anion.

Quantitative Acidity Data

The acidity of aromatic sulfonic acids is quantified by their pKa values. A lower pKa value indicates a stronger acid. Benzenesulfonic acid, the parent compound, is a very strong acid with a pKa of approximately -2.8 to -6.5 depending on the measurement conditions.[3] Substituents on the aromatic ring can significantly alter the acidity.

CompoundSubstituent (Position)pKa (in water)Reference
Benzenesulfonic acid-H~ -2.8 / -6.5[3]
p-Toluenesulfonic acidp-CH₃-2.8
2-Nitrobenzenesulfonic acido-NO₂-1.43 (Predicted)[4]
3-Nitrobenzenesulfonic acidm-NO₂-1.21 (Predicted)[5]
4-Nitrobenzenesulfonic acidp-NO₂-1.38 (Predicted)[6][7]
4-Chlorobenzenesulfonic acidp-Cl~-0.83 to -2.0[8][9]
4-Hydroxybenzenesulfonic acidp-OH9.11 (for phenolic proton)[10]
4-Aminobenzenesulfonic acid (Sulfanilic acid)p-NH₂3.23[11]
3-Aminobenzenesulfonic acid (Metanilic acid)m-NH₂(pKa data not readily available)[12]
p-Methoxybenzenesulfonic acidp-OCH₃-0.33 (Predicted)[13]

Note: The pKa of the sulfonic acid group in hydroxy- and amino-substituted compounds is very low (highly acidic). The higher pKa values listed for these compounds (e.g., 9.11 for 4-hydroxybenzenesulfonic acid and 3.23 for sulfanilic acid) refer to the dissociation of the proton from the hydroxyl or ammonium (after protonation of the amino group) substituent, respectively.[10][14] Predicted values are based on computational models and should be considered estimates.

Factors Influencing Acidity: Substituent Effects

The electronic nature of substituents on the aromatic ring plays a crucial role in modulating the acidity of aromatic sulfonic acids. These effects can be broadly categorized as inductive effects and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They pull electron density away from the sulfonate group. This further delocalizes and stabilizes the negative charge on the conjugate base, making it more stable. A more stable conjugate base corresponds to a stronger acid (lower pKa).[15] For example, nitrobenzenesulfonic acids are predicted to be stronger acids than benzenesulfonic acid.[4][5][6]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They push electron density into the aromatic ring. This has the effect of concentrating the negative charge on the sulfonate group, destabilizing the conjugate base. A less stable conjugate base corresponds to a weaker acid (higher pKa).

The interplay of these effects determines the overall acidity of the substituted aromatic sulfonic acid.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg EWG (-NO₂, -Cl) on Ring ewg_effect Inductive/Resonance Withdrawal ewg->ewg_effect ewg_charge Further Delocalizes Negative Charge ewg_effect->ewg_charge ewg_stability Stabilizes Sulfonate Anion ewg_charge->ewg_stability ewg_acidity Increases Acidity (Lower pKa) ewg_stability->ewg_acidity edg EDG (-CH₃, -OCH₃) on Ring edg_effect Inductive/Resonance Donation edg->edg_effect edg_charge Intensifies Negative Charge edg_effect->edg_charge edg_stability Destabilizes Sulfonate Anion edg_charge->edg_stability edg_acidity Decreases Acidity (Higher pKa) edg_stability->edg_acidity acid Aromatic Sulfonic Acid

Logical flow of substituent effects on acidity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and applying the acid-base properties of these compounds. Several robust methods are commonly employed.

This is a classic and highly accurate method for pKa determination. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally.

Methodology:

  • Preparation: A precise amount of the pure aromatic sulfonic acid is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup: A calibrated pH electrode connected to a pH meter is immersed in the solution. The solution is stirred continuously. A burette containing a standardized strong base titrant (e.g., 0.1 M NaOH) is positioned to add titrant to the solution.

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added. This generates a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). For very strong acids like sulfonic acids, the initial pH is very low, and the equivalence point is sharp. Direct determination of the half-equivalence point can be challenging; therefore, specialized software or derivative plots are often used to precisely locate the equivalence point, from which the half-equivalence volume can be calculated.

Potentiometric_Titration_Workflow start Start prep Prepare Analyte Solution (Known Concentration) start->prep calibrate Calibrate pH Electrode prep->calibrate titrate Add Standardized Base in Increments calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa from Half-Equivalence Point analyze->calculate end End calculate->end

Workflow for pKa determination by potentiometric titration.

This method is suitable for compounds that possess a UV-active chromophore and whose UV-Vis spectrum changes upon ionization. It is particularly useful for determining the pKa of substituents on the aromatic ring (e.g., a phenolic proton) rather than the sulfonic acid proton itself, which dissociates at very low pH.

Methodology:

  • Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa range are prepared. A stock solution of the aromatic sulfonic acid is also prepared.

  • Sample Preparation: A small, constant aliquot of the stock solution is added to each buffer solution, creating a series of samples with different pH values but the same total analyte concentration.

  • Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded over a suitable wavelength range. A wavelength is identified where the absorbance of the acidic (Ar-H) and basic (Ar⁻) forms of the molecule differ significantly.

  • Data Analysis: The absorbance at the chosen wavelength is plotted against the pH of the solutions. This typically yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizing group.

Spectrophotometry_Workflow start Start prep_buffers Prepare Buffer Solutions of Various Known pH start->prep_buffers prep_samples Add Constant Amount of Analyte to Each Buffer prep_buffers->prep_samples measure Measure UV-Vis Absorbance of Each Sample prep_samples->measure plot Plot Absorbance vs. pH measure->plot analyze Identify Inflection Point of Sigmoidal Curve plot->analyze pka Inflection Point = pKa analyze->pka end End pka->end

Workflow for pKa determination by UV-Vis spectrophotometry.

NMR spectroscopy can be used to determine pKa values by monitoring the change in the chemical shift of a specific nucleus (e.g., ¹H or ¹³C) as a function of pH. The chemical environment of a nucleus close to the ionizing group changes upon protonation/deprotonation, leading to a shift in its resonance frequency.

Methodology:

  • Preparation: As with spectrophotometry, a series of buffered solutions of known pH are prepared.

  • Sample Preparation: A constant amount of the analyte is added to each buffered solution. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR.

  • NMR Measurement: An NMR spectrum (e.g., ¹H NMR) is acquired for each sample. The chemical shift of a proton (or carbon) near the site of ionization is recorded for each pH value.

  • Data Analysis: The chemical shift (δ) is plotted against pH. This results in a sigmoidal titration curve. The pKa is the pH at the inflection point of the curve, where the observed chemical shift is the average of the shifts of the fully protonated and fully deprotonated species.

NMR_Workflow start Start prep_samples Prepare Samples in Buffered D₂O at Various pH start->prep_samples acquire_spectra Acquire NMR Spectrum for Each Sample prep_samples->acquire_spectra track_shift Identify and Record Chemical Shift of a Key Nucleus acquire_spectra->track_shift plot Plot Chemical Shift (δ) vs. pH track_shift->plot analyze Determine Inflection Point of Sigmoidal Curve plot->analyze pka Inflection Point = pKa analyze->pka end End pka->end

Workflow for pKa determination by NMR spectroscopy.

Conclusion

Aromatic sulfonic acids are exceptionally strong organic acids due to the high degree of resonance stabilization in their conjugate sulfonate anions. Their acidity can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents on the aromatic ring, a property that is critical for their application in catalysis, synthesis, and drug design. The precise characterization of their acid-base properties, primarily through the determination of pKa values, can be reliably achieved using established analytical techniques such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy. A thorough understanding of these principles and methods is fundamental for professionals working with these versatile compounds.

References

Methodological & Application

Application Notes and Protocols for 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Applications for 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid in Organic Synthesis

1. Introduction

This document addresses the request for detailed application notes and protocols regarding the use of this compound in organic synthesis. An extensive search of scientific literature, chemical databases, and patent repositories was conducted to gather information on its applications, particularly focusing on its potential role as a catalyst or reagent in the synthesis of organic molecules, including heterocyclic compounds and dyes.

2. Summary of Findings

Despite a thorough investigation, there is a significant lack of published information detailing the specific applications of this compound in organic synthesis. The search yielded the following general categories of information:

  • Chemical Supplier Information: Several chemical suppliers list this compound (CAS No. 153086-37-4) in their catalogs. These listings provide basic physicochemical properties but do not include specific experimental protocols or application data. The compound is broadly categorized under areas such as "Pharmaceutical and Cosmetic" and "Catalyst and Auxiliary," suggesting potential but undocumented uses[1].

  • Structurally Related Compounds: Information is available for structurally similar compounds, which may offer insights into the potential reactivity of the target molecule. For example, other substituted benzenesulfonic acids are known to be used in the synthesis of dyes and pigments, often acting as directing groups or increasing the water solubility of the final product. Specifically, 3-Amino-4-methoxybenzenesulfonic acid is a known intermediate in the synthesis of various dyes[2]. However, no direct evidence links this compound to similar applications.

  • General Organic Synthesis Methodologies: The search provided numerous protocols for various organic transformations, such as the synthesis of amines, sulfonamides, and heterocyclic compounds. While these documents describe general synthetic methods, none of them specifically utilize this compound as a reactant, catalyst, or any other component of the reaction.

3. Data Presentation

Due to the absence of specific experimental data in the public domain concerning the use of this compound, no quantitative data can be summarized in tabular format. There are no available reaction yields, conditions, or other metrics to report.

4. Experimental Protocols

Similarly, the lack of documented applications means that no detailed experimental methodologies for key experiments involving this specific compound can be provided.

5. Visualization of Pathways and Workflows

As no specific reaction pathways, experimental workflows, or logical relationships involving this compound were found, the creation of Graphviz diagrams is not possible.

To illustrate a general workflow for investigating the potential catalytic activity of a novel sulfonic acid, the following conceptual diagram is provided.

G Conceptual Workflow for Catalyst Screening cluster_0 Hypothesis Generation cluster_1 Experimental Design cluster_2 Execution and Analysis cluster_3 Conclusion A Identify Target Reaction (e.g., Esterification, Friedel-Crafts) B Postulate Catalytic Role of This compound A->B C Select Model Substrates and Reagents B->C D Define Reaction Parameters (Solvent, Temperature, Catalyst Loading) C->D E Establish Analytical Methods (TLC, GC-MS, NMR) D->E F Perform Screening Reactions E->F G Analyze Reaction Outcomes (Conversion, Yield, Selectivity) F->G H Evaluate Catalytic Activity G->H I Optimize Reaction Conditions H->I J Determine Scope and Limitations I->J

Caption: Conceptual workflow for screening a new catalyst.

The comprehensive search indicates that this compound is a commercially available chemical with potential, yet undocumented, applications in organic synthesis. The absence of specific protocols and data in the scientific literature suggests that its use is not widespread or has not been disclosed in publicly accessible sources.

For researchers interested in this compound, the next logical step would be to perform initial screening experiments to determine its catalytic activity or reactivity in various standard organic transformations where sulfonic acids are known to be active. The conceptual workflow provided above can serve as a general guideline for such an investigation. Any positive findings from such studies would represent a novel contribution to the field of organic synthesis.

References

Application Notes and Protocols for 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid as a catalyst in esterification reactions. The following application notes and protocols are based on the general principles of esterification catalyzed by aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH) and benzenesulfonic acid.[1] The provided protocols and data should be considered as a starting point for experimental design and optimization.

Introduction to Sulfonic Acid Catalyzed Esterification

Esterification is a fundamental reaction in organic synthesis, widely used in the pharmaceutical, fragrance, and polymer industries. The Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester synthesis.[2] Aromatic sulfonic acids are effective catalysts for this transformation due to their strong Brønsted acidity, thermal stability, and relatively low corrosiveness compared to mineral acids like sulfuric acid.[1] They facilitate the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][3][4][5] The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the ester.[2]

This compound is an aromatic sulfonic acid. While specific data on its catalytic activity is unavailable, its structure suggests it would function as a Brønsted acid catalyst in a manner analogous to other benzenesulfonic acid derivatives.

Catalytic Mechanism of Esterification

The generally accepted mechanism for acid-catalyzed esterification, such as the Fischer-Speier reaction, involves several key steps. The sulfonic acid acts as a proton donor to activate the carboxylic acid.

  • Protonation of the Carbonyl Oxygen: The sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2][3][6]

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][6]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst's conjugate base removes a proton from the resulting protonated ester to yield the final ester product and regenerate the acid catalyst.[2][3][5]

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Catalyst Catalyst (H+) Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Water Elimination Water Water (H2O) Tetrahedral_Intermediate->Water Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation Regen_Catalyst Regenerated Catalyst (H+) Ester->Regen_Catalyst Regen_Catalyst->Catalyst

Caption: General mechanism of acid-catalyzed esterification.

Hypothetical Experimental Protocol

This protocol describes a general procedure for the esterification of a generic carboxylic acid with an alcohol using this compound as a catalyst. This should be adapted and optimized for specific substrates.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Alcohol (e.g., Ethanol)

  • This compound (Catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Dean-Stark Apparatus (optional, for water removal)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid (1.0 eq), the alcohol (3.0-5.0 eq), and the solvent (e.g., toluene, to make a 0.5 M solution based on the carboxylic acid).

  • Catalyst Addition: Add this compound (0.05 - 0.10 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography on silica gel, if necessary.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Carboxylic Acid, Alcohol, Solvent) Start->Setup Add_Catalyst 2. Add Catalyst (this compound) Setup->Add_Catalyst React 3. Heat to Reflux (Monitor by TLC/GC) Add_Catalyst->React Workup 4. Work-up (Cool, Dilute, Wash, Dry, Concentrate) React->Workup Purify 5. Purification (Distillation or Chromatography) Workup->Purify End End Product (Pure Ester) Purify->End

Caption: Experimental workflow for esterification.

Hypothetical Data Presentation

The following table presents hypothetical data for the esterification of benzoic acid with ethanol, catalyzed by this compound, under various conditions. This table is intended to serve as a template for organizing experimental results.

EntryCatalyst Loading (mol%)Alcohol:Acid RatioTemperature (°C)Reaction Time (h)Yield (%)
153:180475
255:180485
3103:180482
4105:180492
5105:1100295

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle sulfonic acids with care as they are corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Be cautious when heating flammable organic solvents.

By following these general guidelines and adapting them to the specific substrates, researchers can effectively utilize aromatic sulfonic acids like this compound as catalysts for esterification reactions. Optimization of reaction parameters such as catalyst loading, temperature, and reaction time will be crucial for achieving high yields and purity of the desired ester products.

References

Application Notes and Protocols: Synthesis of Dyes Using Substituted Benzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of various azo dyes utilizing substituted benzenesulfonic acids as key starting materials. The protocols outlined below are intended for laboratory use by professionals in chemistry and related fields.

Introduction

Substituted benzenesulfonic acids are a pivotal class of intermediates in the synthesis of azo dyes. The presence of the sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, a crucial property for many textile dyeing applications.[1] The amino group (-NH₂), commonly found in these starting materials, is readily diazotized to form a diazonium salt, which then acts as an electrophile in the azo coupling reaction with an electron-rich coupling component.[2] The position of the substituents on the benzenesulfonic acid ring, as well as the nature of the coupling component, significantly influences the color, fastness, and other properties of the resulting dye.

This document details the synthesis of several exemplary azo dyes, including Methyl Orange, Acid Orange 7, Tartrazine, and Acid Red 88, starting from various substituted benzenesulfonic acids.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the dyes described in the experimental protocols.

Table 1: Reactant and Product Information

Dye NameDiazo ComponentCoupling ComponentMolecular Formula of DyeMolar Mass of Dye ( g/mol )
Methyl OrangeSulfanilic AcidN,N-DimethylanilineC₁₄H₁₄N₃NaO₃S327.34
Acid Orange 7Sulfanilic Acid2-NaphtholC₁₆H₁₁N₂NaO₄S350.32
TartrazineSulfanilic Acid1-(4-sulfophenyl)-3-carboxy-5-pyrazoloneC₁₆H₉N₄Na₃O₉S₂534.36[3]
Acid Red 88Naphthionic Acid2-NaphtholC₂₀H₁₃N₂NaO₄S400.38[4]
Metanil YellowMetanilic AcidDiphenylamineC₁₈H₁₄N₃NaO₃S375.38

Table 2: Reaction Parameters and Spectroscopic Data

Dye NameTypical Yield (%)Reaction Temperature (°C)λmax (nm)Melting Point (°C)
Methyl Orange~95%0 - 5505-507 (acidic), 460-465 (basic)>300
Acid Orange 7>90%0 - 5485Decomposes
TartrazineHigh0 - 10427Decomposes
Acid Red 88High0 - 5505280[4]
Metanil YellowVariable0 - 5438-442Decomposes

Experimental Protocols

Protocol 1: Synthesis of Methyl Orange from Sulfanilic Acid

This protocol describes the synthesis of Methyl Orange, a common pH indicator, via the diazotization of sulfanilic acid and subsequent coupling with N,N-dimethylaniline.

Materials:

  • Sulfanilic acid

  • Anhydrous sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • N,N-Dimethylaniline

  • Glacial acetic acid

  • 10% Sodium hydroxide solution

  • Sodium chloride

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Diazo Component Solution:

    • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sulfanilic acid in 50 mL of a 2.5% sodium carbonate solution by gentle warming.

    • Cool the solution to room temperature and then add 1.8 g of sodium nitrite. Stir until dissolved.

    • Cool the flask in an ice bath to below 5 °C.

  • Diazotization:

    • In a separate 400 mL beaker, place 25 g of crushed ice and slowly add 5 mL of concentrated hydrochloric acid.

    • Slowly, and with constant stirring, add the cold sulfanilic acid/sodium nitrite solution to the ice/acid mixture. Keep the temperature below 5 °C throughout the addition.

    • A fine white precipitate of the diazonium salt should form.

  • Preparation of the Coupling Component Solution:

    • In a small beaker, dissolve 3.0 mL of N,N-dimethylaniline in 3 mL of glacial acetic acid.

  • Azo Coupling:

    • Slowly add the N,N-dimethylaniline solution to the cold diazonium salt suspension with continuous stirring.

    • A reddish-orange color should develop. Allow the mixture to stand in the ice bath for 10-15 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Slowly add 10% sodium hydroxide solution until the mixture is alkaline to litmus paper. The color will change to a bright orange.

    • Add 10 g of sodium chloride to the mixture and heat to boiling to salt out the dye.

    • Allow the solution to cool to room temperature, then cool further in an ice bath to complete precipitation.

    • Collect the Methyl Orange crystals by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.

    • Recrystallize the crude product from a minimum amount of hot water.

    • Dry the purified crystals in an oven at 100 °C.

Protocol 2: Synthesis of Tartrazine

This protocol outlines the synthesis of Tartrazine (FD&C Yellow No. 5).[5][6][7]

Materials:

  • Sulfanilic acid

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone

  • Sodium hydroxide

  • Sodium chloride

  • Distilled water

  • Ice

Procedure:

  • Diazotization of Sulfanilic Acid:

    • Follow the same diazotization procedure as described in Protocol 1 (steps 1 and 2) to prepare the diazonium salt of sulfanilic acid.

  • Preparation of the Coupling Component Solution:

    • In a beaker, dissolve an equimolar amount of 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone in a dilute sodium hydroxide solution.

    • Cool the solution in an ice bath to below 5 °C.

  • Azo Coupling:

    • Slowly and with vigorous stirring, add the cold diazonium salt suspension to the cooled solution of the coupling component.

    • Maintain the temperature below 10 °C and keep the solution alkaline by the dropwise addition of sodium hydroxide solution as needed.

    • Continue stirring for 1-2 hours after the addition is complete.

  • Isolation and Purification:

    • Salt out the Tartrazine dye by adding sodium chloride to the reaction mixture.

    • Collect the precipitate by vacuum filtration and wash with a saturated sodium chloride solution.

    • The crude product can be purified by recrystallization from water.

Protocol 3: Synthesis of Acid Red 88

This protocol describes the synthesis of Acid Red 88 from naphthionic acid and 2-naphthol.[4]

Materials:

  • Naphthionic acid (4-amino-1-naphthalenesulfonic acid)

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • 2-Naphthol

  • Sodium hydroxide

  • Sodium chloride

  • Distilled water

  • Ice

Procedure:

  • Diazotization of Naphthionic Acid:

    • Suspend an equimolar amount of naphthionic acid in water and add a stoichiometric amount of sodium carbonate to form the soluble sodium salt.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a solution of sodium nitrite (equimolar to the naphthionic acid) and stir to dissolve.

    • Slowly add this solution to a mixture of concentrated hydrochloric acid and ice, keeping the temperature below 5 °C to form the diazonium salt.

  • Preparation of the Coupling Component Solution:

    • Dissolve an equimolar amount of 2-naphthol in a dilute aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath to 0-5 °C.

  • Azo Coupling:

    • Slowly add the cold diazonium salt suspension to the cold 2-naphthol solution with constant stirring.

    • A deep red precipitate of Acid Red 88 will form.

    • Continue stirring in the ice bath for 30-60 minutes.

  • Isolation:

    • Salt out the dye by adding sodium chloride.

    • Collect the solid dye by vacuum filtration and wash with a small amount of cold water.

    • The product can be dried in a desiccator. Acid Red 88 tends to vitrify upon cooling rather than crystallizing.[4]

Visualizations

experimental_workflow cluster_diazo Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification start Substituted Benzenesulfonic Acid dissolve Dissolve in Na2CO3 (aq) start->dissolve add_nitrite Add NaNO2 dissolve->add_nitrite cool1 Cool to 0-5 °C add_nitrite->cool1 diazotize Add to HCl/Ice cool1->diazotize diazonium_salt Diazonium Salt Suspension diazotize->diazonium_salt couple Combine with Diazonium Salt diazonium_salt->couple coupling_component Coupling Component dissolve_couple Dissolve in Acidic/Basic Solution coupling_component->dissolve_couple cool2 Cool to 0-5 °C dissolve_couple->cool2 cool2->couple crude_dye Crude Azo Dye couple->crude_dye salt_out Salt out with NaCl crude_dye->salt_out filter Vacuum Filtration salt_out->filter recrystallize Recrystallize filter->recrystallize dry Dry recrystallize->dry final_product Purified Azo Dye dry->final_product

General workflow for azo dye synthesis.

logical_relationship substituent Substituent on Benzenesulfonic Acid dye_properties Final Dye Properties substituent->dye_properties influences coupling_component Coupling Component coupling_component->dye_properties influences color Color (λmax) dye_properties->color solubility Solubility dye_properties->solubility fastness Fastness Properties dye_properties->fastness

Factors influencing final dye properties.

methyl_orange_synthesis sulfanilic Sulfanilic Acid diazonium Diazotized Sulfanilic Acid sulfanilic->diazonium NaNO2, HCl 0-5 °C methyl_orange Methyl Orange diazonium->methyl_orange Azo Coupling dma N,N-Dimethylaniline dma->methyl_orange

Reaction scheme for Methyl Orange synthesis.

References

Application Note: Proposed Analytical Methods for the Quantification of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines proposed analytical methodologies for the qualitative and quantitative analysis of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid. The primary proposed method is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay with UV detection. Additionally, a protocol for UV-Vis spectrophotometry is suggested for preliminary quantification, and elemental analysis is described for compound characterization. These methods are intended as a starting point for researchers and require full validation in the end-user's laboratory to ensure performance suitability for their specific application.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is proposed for the determination of this compound. This method is designed to separate the target analyte from potential impurities and degradation products.

Proposed Chromatographic Conditions
ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Experimental Protocol: HPLC Analysis

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid, analytical grade

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B is 100% HPLC grade acetonitrile.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 50:50 mixture of Mobile Phase A and B in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the 50:50 solvent mixture.

  • Sample Preparation:

    • Prepare the sample by dissolving it in the 50:50 solvent mixture to achieve an expected concentration of approximately 100 µg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in the table above.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (50:50 solvent mixture) to ensure a clean baseline.

    • Inject the standard solution in triplicate.

    • Inject the sample solution.

    • Integrate the peak corresponding to this compound.

  • Calculation:

    • Calculate the concentration of the analyte in the sample using the peak areas from the standard and sample injections.

Proposed Method Validation Parameters

The following table summarizes the proposed acceptance criteria for the validation of this analytical method, based on typical requirements for small molecule analysis.

Validation ParameterProposed Acceptance CriteriaHypothetical Results
Linearity (R²) ≥ 0.9950.999
Range 10 - 200 µg/mLMeets Requirement
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) S/N ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.5 µg/mL
Specificity No interference at the retention time of the analytePeak is spectrally pure

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E Inject Blank, Standard, and Sample B->E C Prepare Sample Solution C->E D->E F Data Acquisition E->F G Peak Integration F->G H Concentration Calculation G->H

Caption: HPLC analysis workflow from preparation to result calculation.

UV-Vis Spectrophotometry

For a rapid, preliminary estimation of concentration, UV-Vis spectrophotometry can be employed. This method is less specific than HPLC but can be useful for in-process checks or initial sample screening. Aromatic compounds typically exhibit strong absorbance in the UV region.

Experimental Protocol: UV-Vis Analysis

Objective: To determine the concentration of this compound using its UV absorbance.

Materials:

  • This compound reference standard

  • Methanol, spectroscopic grade

  • Quartz cuvettes

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Determine λmax:

    • Prepare a dilute solution of the reference standard in methanol.

    • Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) in methanol.

    • Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.

    • Plot a graph of absorbance versus concentration and determine the equation of the line and the correlation coefficient (R²).

  • Sample Analysis:

    • Prepare a sample solution in methanol with a concentration expected to fall within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of the analyte in the sample using the calibration curve's equation.

Workflow Diagram

UV_Vis_Workflow A Determine λmax B Prepare Standard Solutions A->B C Generate Calibration Curve B->C F Calculate Concentration C->F D Prepare Sample Solution E Measure Sample Absorbance D->E E->F

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

Elemental Analysis

Elemental analysis is a fundamental technique for confirming the empirical formula of a pure compound by determining the mass percentages of its constituent elements.

Experimental Protocol: Elemental Analysis

Objective: To confirm the elemental composition of this compound.

Materials:

  • A highly purified sample of this compound

  • Elemental analyzer

Procedure:

  • Accurately weigh a small amount of the dried, pure sample (typically 1-3 mg).

  • The sample undergoes high-temperature combustion in an oxygen-rich environment. This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂, and sulfur to SO₂.

  • The resulting gases are separated and quantified by a detector (e.g., thermal conductivity detector).

  • The instrument's software calculates the percentage of each element in the original sample.

  • Compare the experimental percentages to the theoretical values calculated from the molecular formula (C₁₃H₂₁NO₃S).

Theoretical vs. Expected Data
ElementTheoretical %
Carbon (C)57.54%
Hydrogen (H)7.80%
Nitrogen (N)5.16%
Sulfur (S)11.82%
Oxygen (O)17.68%

Logical Relationship Diagram

Elemental_Analysis_Logic cluster_process Analytical Process cluster_data Data Comparison A Pure Sample Combustion B Gas Separation A->B C Detection & Quantification B->C D Experimental % Composition C->D F Confirm Empirical Formula D->F E Theoretical % Composition E->F

Caption: Logical flow of elemental analysis for empirical formula confirmation.

Application Notes and Protocols: N,N-Dialkylanilines as Redox Indicators in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N,N-dialkylanilines as redox indicators in volumetric analysis. This document includes the mechanism of action, protocols for indicator preparation and titration procedures, and quantitative data for relevant applications.

Introduction

N,N-dialkylanilines are a class of aromatic amines that can function as effective redox indicators in various titrimetric analyses. Their utility stems from the distinct color change they exhibit upon oxidation, allowing for the visual determination of the endpoint in redox titrations. The oxidation-reduction mechanism involves the removal of electrons from the aromatic system, leading to the formation of a colored radical cation or a more complex oxidized species. The specific color change and the potential at which it occurs are influenced by the substituents on the aniline ring and the reaction conditions.

These indicators are particularly useful in titrations involving strong oxidizing agents such as potassium dichromate and cerium(IV) sulfate. Their application is prevalent in the pharmaceutical industry for the quantitative analysis of various drug substances.

Mechanism of Action

The function of N,N-dialkylanilines as redox indicators is based on a reversible or irreversible oxidation-reduction reaction. In the reduced form, the N,N-dialkylaniline derivative is typically colorless. At the equivalence point of a titration, a slight excess of the oxidizing titrant will oxidize the indicator, resulting in a sharp color change that signals the endpoint.

The general mechanism involves the initial one-electron oxidation of the N,N-dialkylaniline to form a radical cation. This radical cation can be intensely colored and is often the species responsible for the observed endpoint color. The stability of this radical cation and the potential at which it is formed are key to the indicator's effectiveness.

Reaction Scheme:

Where 'Ar' represents the aryl group and 'R' represents the alkyl groups.

Below is a Graphviz diagram illustrating the general signaling pathway of an N,N-dialkylaniline redox indicator.

G cluster_titration Titration Process cluster_endpoint At Endpoint Analyte_Reduced Analyte (Reduced Form) Analyte_Oxidized Analyte (Oxidized Form) Analyte_Reduced->Analyte_Oxidized is Oxidized to Titrant_Oxidized Titrant (Oxidized Form) Titrant_Oxidized->Analyte_Reduced Reacts with Titrant_Reduced Titrant (Reduced Form) Titrant_Oxidized->Titrant_Reduced is Reduced to Indicator_Reduced N,N-Dialkylaniline (Colorless) Titrant_Oxidized->Indicator_Reduced Oxidizes Indicator_Oxidized Oxidized Indicator (Colored) Indicator_Reduced->Indicator_Oxidized to Endpoint Endpoint Detected Indicator_Oxidized->Endpoint

Caption: General workflow of a redox titration using an N,N-dialkylaniline indicator.

Quantitative Data

The selection of an appropriate N,N-dialkylaniline indicator depends on its transition potential, which should lie on the steep portion of the titration curve. The following table summarizes the key quantitative data for commonly used N,N-dialkylaniline derivatives.

Indicator NameOxidized Form ColorReduced Form ColorTransition Potential (V vs. NHE)
N,N-DimethylanilineRed-VioletColorless~0.76
N,N-DiethylanilineRed-VioletColorless~0.80

Note: Transition potentials can be influenced by pH and the presence of complexing agents. The values provided are approximate and may vary under different experimental conditions.

Experimental Protocols

Preparation of N,N-Dimethylaniline Indicator Solution (0.1% w/v)

Materials:

  • N,N-Dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

Procedure:

  • Carefully add 1 mL of concentrated sulfuric acid to 50 mL of distilled water in a beaker while cooling in an ice bath.

  • Weigh 0.1 g of N,N-dimethylaniline.

  • Dissolve the N,N-dimethylaniline in the cooled dilute sulfuric acid solution.

  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Store the solution in a dark, well-stoppered bottle.

Protocol for the Titration of Iron(II) with Potassium Dichromate using N,N-Dimethylaniline Indicator

Objective: To determine the concentration of an Iron(II) solution using a standardized potassium dichromate solution.

Reagents:

  • Standardized Potassium Dichromate (K₂Cr₂O₇) solution (approx. 0.1 N)

  • Iron(II) solution of unknown concentration

  • Sulfuric Acid (H₂SO₄), 4 M

  • Phosphoric Acid (H₃PO₄), 85%

  • N,N-Dimethylaniline indicator solution (0.1%)

Procedure:

  • Pipette 25.00 mL of the Iron(II) solution into a 250 mL Erlenmeyer flask.

  • Add 25 mL of 4 M sulfuric acid and 5 mL of 85% phosphoric acid to the flask. The phosphoric acid complexes with the Fe(III) ions produced during the titration, sharpening the endpoint.

  • Add 2-3 drops of the N,N-dimethylaniline indicator solution.

  • Titrate the solution with the standardized potassium dichromate solution from a burette. The initial color of the solution will be pale green.

  • Continue the titration, swirling the flask constantly, until the endpoint is reached. The endpoint is indicated by a sharp color change from green to a persistent red-violet.

  • Record the volume of potassium dichromate solution used.

  • Repeat the titration at least two more times to ensure concordant results.

Calculation:

The concentration of the Iron(II) solution can be calculated using the following formula:

N₁V₁ = N₂V₂

Where:

  • N₁ = Normality of the Potassium Dichromate solution

  • V₁ = Volume of the Potassium Dichromate solution used

  • N₂ = Normality of the Iron(II) solution

  • V₂ = Volume of the Iron(II) solution taken

Below is a Graphviz diagram illustrating the experimental workflow for the titration of Iron(II) with Potassium Dichromate.

G start Start pipette_fe Pipette 25.00 mL of Iron(II) solution into a 250 mL Erlenmeyer flask start->pipette_fe add_acids Add 25 mL of 4 M H₂SO₄ and 5 mL of 85% H₃PO₄ pipette_fe->add_acids add_indicator Add 2-3 drops of N,N-Dimethylaniline indicator add_acids->add_indicator titrate Titrate with standardized K₂Cr₂O₇ solution add_indicator->titrate endpoint Endpoint: Color change from green to persistent red-violet titrate->endpoint record_volume Record the volume of K₂Cr₂O₇ used endpoint->record_volume repeat Repeat titration for concordant results record_volume->repeat calculate Calculate the concentration of Iron(II) repeat->calculate end End calculate->end

Caption: Experimental workflow for the titration of Iron(II) with Potassium Dichromate.

Applications in Pharmaceutical Analysis

N,N-dialkylanilines are valuable redox indicators for the assay of various pharmaceutical substances. For example, they can be employed in the cerimetric titration of drugs containing a reducing functional group. The sharp and distinct color change at the endpoint allows for accurate and precise determination of the drug content in formulations.

Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals. Appropriate safety precautions should always be taken when handling chemicals. The specific experimental conditions may require optimization for different applications.

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Aromatic Sulfonic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of aromatic sulfonic acids using High-Performance Liquid Chromatography (HPLC). Aromatic sulfonic acids are a class of organic compounds widely used in pharmaceuticals, dyes, and detergents. Their accurate quantification is crucial for quality control, impurity profiling, and formulation development. Due to their hydrophilic and strongly acidic nature, traditional reversed-phase HPLC methods can be challenging, often resulting in poor retention and peak shape.[1] This guide explores various HPLC techniques, including mixed-mode, hydrophilic interaction liquid chromatography (HILIC), and ion-pair chromatography, to overcome these challenges.

Introduction to HPLC Techniques for Aromatic Sulfonic Acids

The analysis of aromatic sulfonic acids by HPLC requires careful selection of the stationary phase and mobile phase to achieve adequate retention and separation.

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[2][3] For aromatic sulfonic acids, which are anionic, columns with anion-exchange functionalities are particularly effective.[2] This approach allows for simultaneous retention by weak reversed-phase and strong anion-exchange mechanisms, providing excellent control over retention and peak shape by adjusting mobile phase pH, ionic strength, and organic solvent concentration.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes like aromatic sulfonic acids.[3][5]

  • Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This is a widely used technique where an ion-pairing reagent, a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase.[6][7] For the analysis of acidic compounds like aromatic sulfonic acids, cationic ion-pairing agents such as quaternary ammonium salts are often employed.[8] The ion-pairing reagent forms a neutral ion-pair with the analyte, which is then retained on a conventional reversed-phase column.[9]

Experimental Protocols and Data

This section details the experimental conditions for three distinct HPLC methods for the analysis of aromatic sulfonic acids.

Method 1: Mixed-Mode Chromatography

This method is suitable for the separation of benzenesulfonic acid and p-toluenesulfonic acid.

Experimental Protocol:

  • Column: Amaze TR Mixed-Mode (Reversed-Phase Anion- and Cation-Exchange)[2]

  • Mobile Phase: The elution is controlled by the pH, ion concentration, and acetonitrile content of the mobile phase. A typical mobile phase could be a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or ammonium formate).[1][2]

  • Detection: UV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI).[1][2]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the initial mobile phase.[10] Filtration of the sample solution using a 0.45 µm filter is recommended to protect the column.[11]

Quantitative Data Summary:

AnalyteRetention Time (min)
Benzenesulfonic AcidAnalyte- and condition-specific
p-Toluenesulfonic AcidAnalyte- and condition-specific

Note: Specific retention times are highly dependent on the exact gradient, buffer concentration, and pH used. The provided information is a general guideline.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is demonstrated for the separation of benzoic acid and naphthalenesulfonic acid.

Experimental Protocol:

  • Column: Obelisc N (Mixed-mode HILIC)[3]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The retention and elution order can be manipulated by altering the mobile phase pH and buffer concentration.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 270 nm, ELSD, or LC/MS[3]

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is free of particulate matter by centrifugation or filtration.[11][12]

Quantitative Data Summary:

AnalyteRetention Time (min)
Benzoic AcidAnalyte- and condition-specific
Naphthalenesulfonic AcidAnalyte- and condition-specific

Note: Retention times in HILIC are sensitive to the water content of the mobile phase and the sample solvent composition.

Method 3: Ion-Pair Reversed-Phase Chromatography

This method is a general approach for the analysis of various sulfonated aromatic compounds.

Experimental Protocol:

  • Column: A standard C8 or C18 reversed-phase column.[13]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a cationic ion-pairing reagent (e.g., tetrabutylammonium salts).[7][8] The concentration of the ion-pairing reagent and the organic modifier can be optimized for desired retention and separation.[7]

  • Detection: UV or Mass Spectrometry. When using non-volatile ion-pairing agents with MS detection, a suppressor cartridge may be necessary to remove the ion-pairing reagent before the ion source.[8]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase. Liquid-liquid extraction or solid-phase extraction may be employed for complex matrices to remove interferences.[12][14]

Quantitative Data Summary:

AnalyteRetention Time (min)
Aromatic Sulfonic Acid 1Analyte- and condition-specific
Aromatic Sulfonic Acid 2Analyte- and condition-specific

Note: The choice and concentration of the ion-pairing reagent significantly impact retention times.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of aromatic sulfonic acids.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column (Mixed-Mode/HILIC/IP-RPLC) Injection->Column Detection Detection (UV/MS/ELSD) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: General experimental workflow for HPLC analysis of aromatic sulfonic acids.

Chromatographic_Modes cluster_modes HPLC Separation Modes AromaticSulfonicAcids Aromatic Sulfonic Acids (Polar, Acidic) MMC Mixed-Mode (RP + Anion Exchange) AromaticSulfonicAcids->MMC Strong Retention HILIC HILIC (Hydrophilic Partitioning) AromaticSulfonicAcids->HILIC Good for Hydrophilic Analytes IPRPLC Ion-Pair RPLC (Neutral Ion-Pair Formation) AromaticSulfonicAcids->IPRPLC Enhanced Retention on RP Columns

Caption: Logic diagram of HPLC separation modes for aromatic sulfonic acids.

References

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their applications span a wide range of industries, including textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes is a well-established process in organic chemistry, typically involving a two-step reaction: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative. The structural diversity of both the amine and the coupling component allows for the fine-tuning of the dye's color, solubility, and other physicochemical properties.

Proposed Synthesis Pathway

The synthesis of an azo dye from 3-(dipropylamino)-4-methoxybenzenesulfonic acid will proceed via the classical diazotization-coupling reaction pathway. In this proposed synthesis, this compound will serve as the aromatic amine that undergoes diazotization to form a diazonium salt. This intermediate will then be coupled with a suitable aromatic nucleophile to yield the final azo dye. For this protocol, we will use 2-naphthol as the coupling agent, a common choice that typically yields brightly colored azo compounds.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 3-(Dipropylamino)-4-methoxy- benzenesulfonic acid D Diazonium Salt Intermediate A->D Reacts with B Sodium Nitrite (NaNO₂) B->D In the presence of C Hydrochloric Acid (HCl) C->D E Diazonium Salt Intermediate H Final Azo Dye E->H Couples with F 2-Naphthol F->H In the presence of G Sodium Hydroxide (NaOH) G->H

Figure 1: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of the proposed azo dye.

Materials and Reagents
ReagentMolar Mass ( g/mol )Proposed AmountMoles (mmol)
This compound303.413.03 g10.0
Sodium Nitrite (NaNO₂)69.000.76 g11.0
Concentrated Hydrochloric Acid (HCl)36.463.0 mL-
2-Naphthol144.171.44 g10.0
Sodium Hydroxide (NaOH)40.001.2 g30.0
Sodium Chloride (NaCl)58.44As needed-
Distilled Water18.02As needed-
Ethanol46.07As needed-
Equipment
  • Magnetic stirrer with heating plate

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • pH indicator paper

Procedure

Part 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve 3.03 g (10.0 mmol) of this compound in 25 mL of distilled water. Gentle heating may be required to aid dissolution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add 3.0 mL of concentrated hydrochloric acid to the cooled solution.

  • In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of distilled water.

  • Add the sodium nitrite solution dropwise to the acidic amine solution while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Part 2: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 30 mL of a 1 M sodium hydroxide solution.

  • Cool this alkaline solution of 2-naphthol in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately. The color is anticipated to be in the red-orange spectrum.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Verify that the solution is alkaline using pH indicator paper. If necessary, add more sodium hydroxide solution to maintain a basic pH, which is optimal for the coupling reaction with phenols.

Part 3: Isolation and Purification

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with a small amount of cold distilled water to remove any unreacted salts.

  • Further wash the solid with a small amount of cold ethanol to remove any unreacted 2-naphthol.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Proposed Chemical Reaction

G cluster_0 Diazotization cluster_1 Azo Coupling A 3-(Dipropylamino)-4-methoxy- benzenesulfonic acid C Diazonium Salt A->C B NaNO₂ / HCl 0-5 °C E Final Azo Dye C->E D 2-Naphthol NaOH

Figure 2: Proposed reaction scheme for the synthesis of the azo dye.

Data and Expected Results

The following table summarizes the expected, albeit hypothetical, results for the synthesis and characterization of the novel azo dye.

ParameterExpected Value
Physical Appearance Deep red to orange crystalline solid
Yield 85-95% (based on typical azo coupling reactions)
Melting Point >250 °C (typical for sulfonated azo dyes)
Solubility Soluble in water (due to the sulfonic acid group), sparingly soluble in ethanol
UV-Vis (λmax) 480-520 nm (in aqueous solution)
FT-IR (selected peaks) ~3400 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (N=N stretch, often weak), ~1200 & 1040 cm⁻¹ (S=O stretch)

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

  • Perform the experiment in a well-ventilated fume hood.

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts are unstable and can be explosive when dry. Always keep them in solution and at a low temperature. Do not isolate the diazonium salt intermediate.

  • Handle concentrated acids and bases with extreme caution.

Conclusion

The protocol outlined above provides a comprehensive and plausible method for the synthesis of a novel azo dye from this compound and 2-naphthol. This procedure is grounded in the fundamental principles of azo dye chemistry and can be adapted for coupling with other aromatic nucleophiles to generate a library of new dyes. The resulting sulfonated azo dye is expected to be water-soluble and intensely colored, making it a candidate for applications in dyeing, printing, or as a biological stain. Further research would be required to fully characterize the synthesized dye and evaluate its performance in specific applications.

Application Notes and Protocols: 3-(Dipropylamino)-4-methoxybenzenesulfonic acid as a Potential pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid as a potential pH indicator. While specific experimental data for this compound is not extensively available in current literature, these notes outline the necessary protocols to evaluate its efficacy. Methodologies for its synthesis, determination of its acid dissociation constant (pKa), and analysis of its pH-dependent spectral properties are detailed. The provided framework will enable researchers to assess its suitability for pH-sensing applications in various experimental contexts.

Introduction

Acid-base indicators are essential tools in analytical chemistry, biochemistry, and drug development for the determination of pH. These indicators are typically weak acids or bases that exhibit a distinct color change over a specific pH range. The utility of an indicator is determined by its pKa value, which corresponds to the pH at which the protonated and deprotonated forms are present in equal concentrations. Benzenesulfonic acid derivatives, due to their strong acidic nature and potential for chromophoric substitution, represent a promising class of compounds for developing new pH indicators. The presence of an amino group and a methoxy group on the benzene ring of this compound is expected to influence its electronic structure and, consequently, its spectral properties in response to pH changes. These application notes provide the necessary protocols to synthesize and characterize this compound as a novel pH indicator.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from standard organic synthesis procedures involving sulfonation of an appropriately substituted aniline derivative. A plausible multi-step synthesis is outlined below.

Protocol 1: Synthesis

  • N,N-Dipropylation of 2-methoxyaniline: React 2-methoxyaniline with 1-bromopropane in the presence of a suitable base (e.g., potassium carbonate) and a solvent like acetonitrile. The reaction mixture is heated under reflux to yield N,N-dipropyl-2-methoxyaniline.

  • Sulfonation: The resulting N,N-dipropyl-2-methoxyaniline is then sulfonated using a sulfonating agent such as chlorosulfonic acid or fuming sulfuric acid at a controlled temperature. This step introduces the sulfonic acid group onto the benzene ring, likely at the position para to the methoxy group and meta to the amino group due to directing effects.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system to obtain this compound.

Note: This is a proposed synthetic route and would require optimization of reaction conditions and thorough characterization of intermediates and the final product using techniques like NMR, IR, and mass spectrometry.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for a pH indicator as it defines the pH range over which the color change occurs. The pKa can be determined using potentiometric titration or spectrophotometric methods.

Potentiometric Titration

This method involves titrating a solution of the indicator with a standard acid or base and monitoring the pH change.

Protocol 2: pKa Determination by Potentiometric Titration

  • Preparation of Indicator Solution: Prepare a 0.01 M solution of this compound in deionized water.

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place 50 mL of the indicator solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

  • Titration: Add small, precise increments (e.g., 0.1 mL) of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the pH reading versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For accurate determination, a first or second derivative plot can be used to identify the equivalence point.

Spectrophotometric Method

This method relies on the different absorption spectra of the protonated (HIn) and deprotonated (In⁻) forms of the indicator.

Protocol 3: pKa Determination by Spectrophotometry

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator (e.g., from pH 2 to pH 8).

  • Preparation of Indicator Solutions: Prepare a stock solution of this compound. Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same indicator concentration but different pH values.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 300-700 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance for the acidic form (λ_max,HIn) and the basic form (λ_max,In⁻).

    • Plot absorbance at a chosen wavelength (ideally λ_max for one of the forms) against pH.

    • The pKa can be determined from the resulting sigmoidal curve as the pH at the inflection point.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log([In⁻]/[HIn]) = pKa + log((A - A_HIn)/(A_In⁻ - A)) where A is the absorbance of the mixture at a given pH, A_HIn is the absorbance of the fully protonated form, and A_In⁻ is the absorbance of the fully deprotonated form.

Spectral Properties and pH Transition Range

The visual color change of an indicator is a result of changes in its absorption spectrum with pH.

Protocol 4: Characterization of Spectral Properties

  • Using the solutions prepared in Protocol 3, overlay the absorption spectra at different pH values.

  • Identify the isosbestic point, which is the wavelength at which the molar absorptivity of the acidic and basic forms are equal. The presence of a sharp isosbestic point is indicative of a clean equilibrium between two species.

  • Determine the molar absorptivity (ε) for both the acidic and basic forms at their respective λ_max.

  • The effective pH transition range of the indicator is generally considered to be pKa ± 1.

Hypothetical Data Presentation

Table 1: Hypothetical Physicochemical Properties

ParameterHypothetical Value
Chemical FormulaC₁₃H₂₁NO₄S
Molar Mass299.38 g/mol
pKa4.5
pH Transition Range3.5 - 5.5
Color in Acidic FormColorless
Color in Basic FormYellow

Table 2: Hypothetical Spectrophotometric Data

pHAbsorbance at λ_max (Acidic Form)Absorbance at λ_max (Basic Form)
2.00.8500.050
3.00.8450.055
3.50.7600.140
4.00.6250.275
4.50.4500.450
5.00.2750.625
5.50.1400.760
6.00.0550.845
7.00.0500.850
8.00.0500.850

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application start Starting Materials (2-methoxyaniline, 1-bromopropane) step1 N,N-Dipropylation start->step1 step2 Sulfonation step1->step2 step3 Purification (Recrystallization) step2->step3 product 3-(Dipropylamino)-4- methoxybenzenesulfonic acid step3->product pka_det pKa Determination product->pka_det spec_an Spectral Analysis product->spec_an pka_pot Potentiometric Titration pka_det->pka_pot pka_spec Spectrophotometry pka_det->pka_spec app Use as pH Indicator pka_det->app spec_an->app

Caption: Workflow for the evaluation of a potential pH indicator.

acid_base_equilibrium cluster_acid Acidic Form (HIn) cluster_base Basic Form (In⁻) acid [Structure of Protonated Form] Colorless base [Structure of Deprotonated Form] Yellow acid->base + OH⁻ base->acid + H⁺

Caption: Acid-base equilibrium of the potential pH indicator.

Conclusion

This compound possesses structural features that suggest its potential as a pH indicator for acidic to neutral pH ranges. The protocols detailed in these application notes provide a comprehensive framework for its synthesis and rigorous characterization. By determining its pKa value and analyzing its pH-dependent spectral properties, researchers can effectively evaluate its suitability for various applications requiring precise pH measurement.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield in the synthesis of the precursor, N,N-dipropyl-4-methoxyaniline (Step 1).

  • Question: My reaction to form N,N-dipropyl-4-methoxyaniline from 4-methoxyaniline and a propyl halide is showing low conversion. What are the potential causes and solutions?

  • Answer: Low conversion in the N-alkylation of 4-methoxyaniline can stem from several factors:

    • Insufficient reaction temperature: Ensure the reaction is heated appropriately. A systematic study on the synthesis of dipropylaniline from aniline and n-propanol found an optimum temperature of 245°C, though this may vary with different alkylating agents.[1]

    • Inadequate base: A suitable base is crucial to neutralize the hydrogen halide formed during the reaction. The choice and amount of base (e.g., potassium carbonate, triethylamine) should be optimized.

    • Poor quality of reagents: Ensure the 4-methoxyaniline is pure and the propyl halide has not degraded.

    • Steric hindrance: While less of an issue with propyl groups compared to bulkier alkyl groups, some steric hindrance can slow the reaction. Increasing the reaction time or temperature may help overcome this.

Issue 2: Formation of multiple products in the sulfonation of N,N-dipropyl-4-methoxyaniline (Step 2).

  • Question: I am observing the formation of multiple isomers during the sulfonation step. How can I improve the regioselectivity for the desired 3-sulfonated product?

  • Answer: The directing effects of the substituents on the aromatic ring govern the position of sulfonation. The methoxy group is ortho-, para-directing, while the dialkylamino group is also strongly ortho-, para-directing. In strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group.[2][3] To favor the desired isomer:

    • Control of reaction temperature: Temperature can influence the isomeric ratio. Lower temperatures generally favor the kinetic product, while higher temperatures can lead to the thermodynamic product. It is advisable to start with low temperatures and gradually increase if the reaction is too slow.

    • Choice of sulfonating agent: The reactivity of the sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid) can affect selectivity. Milder sulfonating agents may provide better control.

    • Solvent effects: The choice of solvent can influence the reaction pathway.

Issue 3: Difficulty in isolating and purifying the final product, this compound.

  • Question: The final product is highly water-soluble, making extraction and purification challenging. What methods can I use for purification?

  • Answer: Aryl sulfonic acids are often highly soluble in water, which can complicate purification.[4] Consider the following approaches:

    • Recrystallization: This is a common method for purifying sulfonic acids. Finding a suitable solvent system is key. Recrystallization from concentrated aqueous solutions can be effective for removing sulfuric acid impurities.[5]

    • Ion-exchange chromatography: This technique is well-suited for the purification of ionic compounds like sulfonic acids.[4][6]

    • Salting out: The addition of a salt can decrease the solubility of the sulfonic acid in water, aiding in its precipitation.

    • Conversion to a salt: Converting the sulfonic acid to a salt (e.g., with a metal hydroxide) can alter its solubility properties, potentially facilitating purification. The purified salt can then be converted back to the acid.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A two-step synthesis is proposed. The first step is the N,N-dipropylation of 4-methoxyaniline (p-anisidine) to form N,N-dipropyl-4-methoxyaniline. The second step is the electrophilic aromatic sulfonation of this intermediate.

Q2: What are the key reaction parameters to control for a high yield in the sulfonation step?

A2: The key parameters for a successful sulfonation are:

  • Temperature: To control the rate of reaction and minimize side reactions.

  • Concentration of the sulfonating agent: To avoid over-sulfonation (di-sulfonation).

  • Reaction time: To ensure complete conversion without product degradation.

  • Purity of the starting material: Impurities in the N,N-dipropyl-4-methoxyaniline can lead to side products.

Q3: What are the expected side products in the sulfonation of N,N-dipropyl-4-methoxyaniline?

A3: Potential side products include:

  • Isomeric sulfonic acids: Sulfonation at other positions on the aromatic ring.

  • Di-sulfonated products: Introduction of a second sulfonic acid group.

  • Oxidation products: The strong oxidizing nature of the sulfonating agent can lead to the degradation of the starting material or product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To analyze aliquots of the reaction mixture and determine the conversion to the product.

Experimental Protocols

Protocol 1: Synthesis of N,N-dipropyl-4-methoxyaniline

  • To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.5 eq).

  • Add 1-bromopropane (2.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N,N-dipropyl-4-methoxyaniline.

Protocol 2: Synthesis of this compound

  • Cool a stirred solution of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add N,N-dipropyl-4-methoxyaniline (1.0 eq) to the cold sulfuric acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from water or an appropriate solvent system.

Data Presentation

ParameterStep 1: N-AlkylationStep 2: Sulfonation
Reactants 4-methoxyaniline, 1-bromopropane, K2CO3N,N-dipropyl-4-methoxyaniline, H2SO4
Solvent AcetonitrileNone (H2SO4 is the reagent and solvent)
Temperature Reflux0°C to Room Temperature
Reaction Time 12-24 hours2-6 hours
Typical Yield 70-90%60-80%

Visualizations

Synthesis_Pathway 4-Methoxyaniline 4-Methoxyaniline N,N-dipropyl-4-methoxyaniline N,N-dipropyl-4-methoxyaniline 4-Methoxyaniline->N,N-dipropyl-4-methoxyaniline 1-bromopropane, K2CO3 Acetonitrile, Reflux This compound This compound N,N-dipropyl-4-methoxyaniline->this compound Conc. H2SO4 0°C to RT Troubleshooting_Workflow start Low Yield or Impurities Detected step1_check Check Step 1: N-Alkylation start->step1_check step2_check Check Step 2: Sulfonation start->step2_check incomplete_alkylation Incomplete Reaction? - Increase temp/time - Check base step1_check->incomplete_alkylation Yes impure_precursor Impure Precursor? - Re-purify N,N-dipropyl-4-methoxyaniline step1_check->impure_precursor No isomer_formation Isomer Formation? - Lower temperature - Change sulfonating agent step2_check->isomer_formation Yes product_degradation Product Degradation? - Reduce reaction time/temp step2_check->product_degradation No end Optimized Synthesis incomplete_alkylation->end impure_precursor->step2_check purification_issue Purification Issues? - Recrystallization - Ion-exchange chromatography isomer_formation->purification_issue product_degradation->purification_issue purification_issue->end

References

Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of N,N-Dipropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of N,N-dipropylaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sulfonation of N,N-dipropylaniline and its derivatives.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Insufficiently reactive sulfonating agent: The electrophilicity of the sulfonating agent may not be high enough to react efficiently with the sterically hindered N,N-dipropylaniline. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor quality of reagents: Degradation of N,N-dipropylaniline or the sulfonating agent. 4. Presence of water: Moisture can deactivate sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid.[1]1. Use a stronger sulfonating agent such as fuming sulfuric acid (oleum) or sulfur trioxide.[2][3][4] 2. Gradually increase the reaction temperature, monitoring for any signs of decomposition. A temperature range of 25°C to 100°C can be explored. 3. Purify N,N-dipropylaniline by distillation if necessary. Use fresh, high-purity sulfonating agents. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Side Reactions 1. Di-sulfonation: Use of excess sulfonating agent or prolonged reaction times can lead to the introduction of a second sulfonic acid group. 2. Ortho-sulfonation: While the para-product is generally favored, some ortho-isomer may form. 3. Degradation/Oxidation: The strongly acidic and oxidizing conditions can lead to the degradation of the starting material or product, often indicated by a dark reaction mixture.1. Use a stoichiometric amount or only a slight excess of the sulfonating agent. Add the sulfonating agent dropwise at a low temperature to minimize localized high concentrations.[1] 2. Control the reaction temperature; lower temperatures may favor para-substitution. 3. Avoid excessively high reaction temperatures and prolonged reaction times. Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.
Difficult Product Isolation/Purification 1. Product is highly water-soluble: The sulfonic acid group imparts high water solubility, making extraction from aqueous work-up difficult.[5] 2. Product precipitates as a fine or oily solid: This can make filtration and handling challenging. 3. Co-precipitation of inorganic salts: During neutralization or pH adjustment, inorganic salts can precipitate along with the product.1. After quenching the reaction, neutralization with a suitable base (e.g., NaOH, BaCO₃) can precipitate the less soluble salt of the sulfonic acid.[6] Alternatively, evaporation of the aqueous solution (if the product is thermally stable) can be employed. 2. For recrystallization, try a variety of solvent systems. A common technique is to dissolve the product in a minimal amount of hot water or an alcohol/water mixture and allow it to cool slowly.[6][7][8][9][10] 3. Wash the isolated product thoroughly with cold water or a saturated salt solution to remove inorganic impurities.
Product Decomposition during Work-up or Storage 1. Desulfonation: The sulfonation reaction is reversible, and heating the product in the presence of aqueous acid can lead to the removal of the sulfonic acid group.[11][12][13][14] 2. Instability at high temperatures: The product may not be stable at elevated temperatures, especially in the presence of residual acid.1. Avoid excessive heating during work-up and purification. If desulfonation is a significant issue, consider neutralizing the reaction mixture before any heating steps. 2. Dry the final product under vacuum at a moderate temperature. Store the purified product in a cool, dry, and dark place.

Frequently Asked Questions (FAQs)

Q1: What is the most common sulfonating agent for N,N-dialkylanilines?

A1: Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a common and effective sulfonating agent for activated aromatic rings like N,N-dialkylanilines.[2][3][4] The SO₃ acts as the electrophile in the electrophilic aromatic substitution reaction.

Q2: What is the expected regioselectivity for the sulfonation of N,N-dipropylaniline?

A2: The N,N-dipropylamino group is a strong activating and ortho-, para-directing group. Due to the steric hindrance from the two propyl groups, the sulfonation is expected to occur predominantly at the para-position (position 4) of the benzene ring.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots of the reaction mixture, quenching them in water, neutralizing, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a polar mixture, such as ethyl acetate/methanol or dichloromethane/methanol with a small amount of acetic acid.

Q4: My product is a dark, tarry substance. What went wrong?

A4: The formation of a dark, tarry product often indicates degradation or oxidation of the starting material or product. This can be caused by excessively high reaction temperatures, a too-high concentration of the sulfonating agent, or a prolonged reaction time. It is crucial to control the reaction temperature, especially during the addition of the sulfonating agent, and to monitor the reaction to avoid over-running it.

Q5: Is it possible to remove the sulfonic acid group after the reaction?

A5: Yes, the sulfonation of aromatic compounds is a reversible reaction. Heating the sulfonic acid product in the presence of a dilute aqueous acid can lead to desulfonation, regenerating the starting N,N-dipropylaniline.[11][12][13][14] This can be a useful purification strategy in some cases, where undesired isomers can be selectively desulfonated under specific conditions.

Experimental Protocols

Protocol 1: Sulfonation of N,N-dipropylaniline with Fuming Sulfuric Acid

This protocol describes a general procedure for the para-sulfonation of N,N-dipropylaniline.

Materials:

  • N,N-dipropylaniline

  • Fuming sulfuric acid (20% SO₃)

  • Concentrated sulfuric acid

  • Sodium hydroxide (NaOH) or Barium Carbonate (BaCO₃)

  • Ice

  • Deionized water

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place N,N-dipropylaniline (1 equivalent).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (1.1 equivalents) dropwise to the stirred N,N-dipropylaniline, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for 1-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly add a saturated solution of sodium hydroxide or a slurry of barium carbonate to the acidic solution until the pH is neutral (pH ~7). The sodium or barium salt of the sulfonic acid should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as water, ethanol/water, or methanol/water, to obtain the purified 4-(dipropylamino)benzenesulfonic acid salt.[6][7][8][9][10]

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table provides a hypothetical summary of how quantitative data for the optimization of the sulfonation of N,N-dipropylaniline could be presented.

EntrySulfonating AgentTemperature (°C)Time (h)Yield (%)
1Conc. H₂SO₄100445
2Fuming H₂SO₄ (20% SO₃)25375
3Fuming H₂SO₄ (20% SO₃)50185
4Fuming H₂SO₄ (30% SO₃)25288
5Chlorosulfonic Acid0-25280

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents N,N-dipropylaniline Fuming Sulfuric Acid start->reagents cooling Cool to 0-5 °C reagents->cooling addition Slow Addition of Sulfonating Agent cooling->addition reaction React at 40-60 °C addition->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quenching Quench on Ice monitoring->quenching Reaction Complete neutralization Neutralize (NaOH/BaCO3) quenching->neutralization filtration Vacuum Filtration neutralization->filtration recrystallization Recrystallize filtration->recrystallization drying Dry Product recrystallization->drying end Purified Product drying->end

Caption: Experimental workflow for the sulfonation of N,N-dipropylaniline.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions No increase_temp_time Increase Temp/Time Use Stronger Reagent incomplete_reaction->increase_temp_time Yes check_reagents Check Reagent Purity Ensure Anhydrous Conditions incomplete_reaction->check_reagents No isolation_issues Isolation Issues? side_reactions->isolation_issues No control_stoichiometry Control Stoichiometry Lower Temperature side_reactions->control_stoichiometry Yes optimize_workup Optimize Work-up/ Recrystallization isolation_issues->optimize_workup Yes isolation_issues->check_reagents No

Caption: Troubleshooting logic for low yield in sulfonation reactions.

References

Technical Support Center: Troubleshooting HPLC Separation of Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic sulfonic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak shape for aromatic sulfonic acids challenging in reversed-phase HPLC?

Aromatic sulfonic acids are strong acids and exist as anions over a wide pH range. In typical reversed-phase HPLC using silica-based columns (like C18), these anionic analytes can interact with positively charged residual silanol groups on the stationary phase that are not perfectly end-capped. This secondary electrostatic interaction, in addition to the primary hydrophobic interaction, can lead to peak tailing, where the peak is asymmetrical with a "tail."[1] This distortion can compromise the accuracy of peak integration and quantification.

Q2: What is the most common cause of peak tailing when analyzing aromatic sulfonic acids?

The primary cause of peak tailing for aromatic sulfonic acids is secondary interactions between the anionic sulfonate groups and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1] These interactions create a mixed-mode retention mechanism (hydrophobic and ion-exchange), leading to asymmetrical peaks. Other potential causes include column overload, extra-column band broadening, and improper mobile phase pH.

Q3: How does mobile phase pH affect the separation of aromatic sulfonic acids?

Mobile phase pH is a critical parameter. While aromatic sulfonic acids remain ionized across a broad pH range, adjusting the pH can control the ionization state of the silica stationary phase itself.[1][2][3] At a low pH (typically 2-3), the residual silanol groups (with a pKa around 3.5) on the silica surface are protonated and therefore less likely to interact with the anionic sulfonic acid analytes.[1] This reduction in secondary interactions leads to more symmetrical peaks.

Q4: When should I consider using an ion-pairing reagent?

Ion-pairing reagents are useful when you need to improve the retention and peak shape of highly polar or ionic compounds like aromatic sulfonic acids that show poor retention on standard reversed-phase columns.[4] For anionic analytes like sulfonic acids, a cationic ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. The hydrophobic part of the ion-pairing reagent interacts with the stationary phase, creating a dynamic ion-exchanger that then retains the sulfonic acid anions, improving retention and peak shape.[4][5]

Q5: What type of column is best suited for separating aromatic sulfonic acids?

The choice of column is crucial for a successful separation. Here are some recommendations:

  • High-Purity, End-Capped Silica Columns (Type B Silica): Modern columns with advanced end-capping have fewer accessible silanol groups, which significantly reduces peak tailing for acidic compounds.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, providing enhanced retention and improved peak shape for highly polar compounds like sulfonic acids.[6][7]

  • Polymer-Based Columns: These columns are more stable over a wider pH range compared to silica-based columns and can offer different selectivity.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing Peaks)

This is one of the most frequent issues encountered when analyzing aromatic sulfonic acids.

Initial Checks:

  • Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 generally indicates a problem.

  • Review Recent Changes: Have there been any recent changes to the method, instrument, or sample preparation? A new mobile phase batch, a different column, or a change in the sample matrix could be the source of the issue.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_column Inspect Column - Void at inlet? - Blocked frit? yes_all->check_column check_system Check System - Extra-column volume? - Leaks? yes_all->check_system check_mobile_phase Optimize Mobile Phase - Lower pH (2-3)? - Add ion-pairing reagent? no_all->check_mobile_phase check_analyte Analyte-Specific Issue - Secondary interactions? - Overload? no_all->check_analyte solution_column Solution: - Reverse flush column - Replace column check_column->solution_column solution_system Solution: - Use shorter/narrower tubing - Check fittings check_system->solution_system solution_mobile_phase Solution: - Adjust mobile phase pH - Optimize ion-pair concentration check_mobile_phase->solution_mobile_phase solution_analyte Solution: - Use a different column - Reduce sample concentration check_analyte->solution_analyte

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Solutions:

Potential Cause Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2-3 to protonate residual silanol groups.[1] Alternatively, use a highly end-capped column or a column with a different stationary phase (e.g., polymer-based).
Column Overload Reduce the concentration of the injected sample. If peaks are still tailing, consider using a column with a larger internal diameter or a higher loading capacity.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Column Contamination/Void If the column is contaminated, try flushing it with a strong solvent. If a void has formed at the column inlet, you can try to reverse the column and flush it. In many cases, the column may need to be replaced.[8]
Problem: Poor Retention

Aromatic sulfonic acids are often quite polar and may elute very early in the chromatogram with little or no retention.

Troubleshooting Workflow:

G start Start: Poor Retention check_mobile_phase Is the mobile phase too strong? start->check_mobile_phase yes_strong Yes check_mobile_phase->yes_strong no_strong No check_mobile_phase->no_strong solution_mobile_phase Solution: - Decrease organic solvent % - Use a weaker organic solvent yes_strong->solution_mobile_phase check_ion_pair Is an ion-pairing reagent being used? no_strong->check_ion_pair check_column Is the stationary phase appropriate? no_strong->check_column yes_ip Yes check_ion_pair->yes_ip no_ip No check_ion_pair->no_ip solution_ip_opt Solution: - Optimize ion-pair concentration - Try a different ion-pairing reagent yes_ip->solution_ip_opt solution_add_ip Solution: - Add a cationic ion-pairing reagent (e.g., tetrabutylammonium) no_ip->solution_add_ip solution_column Solution: - Use a mixed-mode column - Use a more retentive phase check_column->solution_column

Caption: Troubleshooting workflow for poor retention.

Detailed Solutions:

Potential Cause Solution
Mobile Phase is Too Strong Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention of the analytes on a reversed-phase column.
Lack of Ionic Interaction Introduce a cationic ion-pairing reagent (e.g., tetrabutylammonium phosphate or sulfate) to the mobile phase. This will form an ion pair with the sulfonic acid, increasing its hydrophobicity and retention.[4][5]
Inappropriate Stationary Phase Switch to a more suitable stationary phase. A mixed-mode column with both reversed-phase and anion-exchange characteristics can provide better retention for these polar, ionic compounds.[6][7]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time of Aromatic Sulfonic Acids

Note: This table presents hypothetical but representative data to illustrate the expected trend. Actual retention times will vary based on the specific column, instrument, and other experimental conditions.

AnalyteRetention Time (min) at pH 2.5Retention Time (min) at pH 4.5Retention Time (min) at pH 6.5
Benzenesulfonic acid3.83.22.5
p-Toluenesulfonic acid4.53.93.1
2-Naphthalenesulfonic acid6.25.54.7
Anthraquinone-2-sulfonic acid8.17.36.4

As the pH increases, the silanol groups on the silica-based stationary phase become more deprotonated and negatively charged, leading to increased electrostatic repulsion with the anionic sulfonic acids and thus, decreased retention time.

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of Benzenesulfonic Acid and p-Toluenesulfonic Acid

This protocol provides a starting point for the separation of two common aromatic sulfonic acids using a mixed-mode column.

1. Materials and Reagents:

  • Benzenesulfonic acid standard

  • p-Toluenesulfonic acid standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄)

2. Chromatographic Conditions:

ParameterCondition
Column Mixed-mode reversed-phase/anion-exchange column (e.g., Amaze TR or Newcrom BH)
Dimensions 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water (e.g., 40/60 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 220 nm
Run Time 15 minutes

3. Sample Preparation:

  • Prepare individual stock solutions of benzenesulfonic acid and p-toluenesulfonic acid in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to the desired concentration (e.g., 10 µg/mL).

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard solution.

  • Record the chromatogram and determine the retention times for each analyte.

  • Optimize the mobile phase composition (e.g., the ratio of acetonitrile to water) to achieve the desired resolution and run time.

Protocol 2: Ion-Pair Chromatography for Improved Retention of Aromatic Sulfonic Acids

This protocol describes a general method using an ion-pairing reagent to enhance the retention of polar aromatic sulfonic acids.

1. Materials and Reagents:

  • Aromatic sulfonic acid standards

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium phosphate (TBAP) or other suitable cationic ion-pairing reagent

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

2. Chromatographic Conditions:

ParameterCondition
Column C18 or C8 reversed-phase column
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Methanol/Aqueous Buffer (e.g., 50/50 v/v)
Aqueous Buffer 20 mM phosphate buffer with 5 mM Tetrabutylammonium phosphate, pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detector UV at 254 nm
Run Time 20-30 minutes

3. Sample Preparation:

  • Prepare stock solutions of the aromatic sulfonic acid standards in water or mobile phase.

  • Dilute the stock solutions with the mobile phase to the desired working concentrations.

4. Procedure:

  • Important: Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes, or until retention times of sequential injections are stable) to ensure the stationary phase is fully coated with the ion-pairing reagent.

  • Inject the standard solutions.

  • Monitor the retention times and peak shapes.

  • Adjust the concentration of the ion-pairing reagent and/or the organic modifier to optimize the separation. Increasing the ion-pair concentration will generally increase retention.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between mobile phase pH and its effect on the separation of aromatic sulfonic acids in reversed-phase HPLC.

G cluster_mobile_phase Mobile Phase pH cluster_stationary_phase Stationary Phase (Silica) cluster_analyte Analyte (Aromatic Sulfonic Acid) cluster_interaction Interaction cluster_result Chromatographic Result low_ph Low pH (e.g., 2-3) silanol_protonated Silanol Groups (Si-OH) Protonated (Neutral) low_ph->silanol_protonated high_ph Higher pH (e.g., > 4) silanol_ionized Silanol Groups (Si-O⁻) Ionized (Negative) high_ph->silanol_ionized no_repulsion Minimal Electrostatic Repulsion silanol_protonated->no_repulsion repulsion Electrostatic Repulsion silanol_ionized->repulsion sulfonic_acid Sulfonic Acid (R-SO₃⁻) Anionic sulfonic_acid->no_repulsion sulfonic_acid->repulsion good_shape Improved Peak Shape (Reduced Tailing) no_repulsion->good_shape poor_shape Increased Peak Tailing repulsion->poor_shape

Caption: Effect of mobile phase pH on peak shape.

References

Technical Support Center: Stability Studies of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-(Dipropylamino)-4-methoxybenzenesulfonic acid under acidic conditions?

A1: Based on the known behavior of aromatic sulfonamides, the primary degradation pathway under acidic conditions is expected to be the hydrolysis of the sulfonamide (S-N) bond.[1][2] This cleavage would likely yield 4-methoxybenzenesulfonic acid and N,N-dipropylamine.

Q2: What are the typical stress conditions for inducing degradation of a novel sulfonamide like this?

A2: Forced degradation studies for sulfonamides typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress.[3][4] For acidic conditions, starting with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature is a common practice.[5] If no degradation is observed, the temperature can be increased (e.g., to 60-80°C).[6]

Q3: What is the target degradation level I should aim for in my forced degradation study?

A3: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[6] This extent of degradation is generally sufficient to produce and identify the primary degradation products without leading to the formation of secondary, less relevant degradants that might occur under overly harsh conditions.

Q4: My preliminary acidic stress study shows over 50% degradation. What should I do?

A4: If you observe excessive degradation, the stress conditions are too harsh. You should reduce the severity of the conditions.[6] This can be achieved by decreasing the acid concentration (e.g., from 1 M to 0.1 M HCl), lowering the temperature, or reducing the exposure time.

Q5: I am not seeing any degradation under my initial acidic stress conditions. What are my next steps?

A5: If no degradation is observed, you need to increase the severity of the stress conditions.[3] You can do this by increasing the acid concentration, raising the temperature, or extending the duration of the study. It is a stepwise process to find the optimal conditions for achieving the target degradation level.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between the Parent Compound and Degradation Products

Symptoms:

  • In your HPLC analysis, the peak for this compound and one or more degradation product peaks are co-eluting or have very poor separation.

Possible Causes:

  • The mobile phase composition is not optimal for separating compounds with similar polarities.

  • The column chemistry is not suitable for the analytes.

  • The pH of the mobile phase is not appropriate to achieve differential ionization and separation.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Try a different organic modifier.

    • Incorporate an ion-pairing reagent if the parent and degradants are ionic.

  • Change the Column:

    • Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase).

    • Use a column with a smaller particle size or a longer length for higher efficiency.

  • Adjust the Mobile Phase pH:

    • Small changes in the pH of the mobile phase can significantly impact the retention of ionizable compounds like sulfonic acids and amines. Experiment with pH values that are +/- 2 units from the pKa of your analytes.

Issue 2: Inconsistent or Irreproducible Degradation Levels

Symptoms:

  • Repeating the same forced degradation experiment results in significantly different percentages of degradation.

Possible Causes:

  • Inaccurate temperature control.

  • Inconsistent preparation of stress solutions (e.g., acid concentration).

  • Variability in the timing of sample quenching or analysis.

Troubleshooting Steps:

  • Ensure Precise Temperature Control: Use a calibrated water bath or oven with tight temperature control.

  • Standardize Solution Preparation: Prepare fresh stress solutions for each experiment using calibrated volumetric flasks and pipettes.

  • Implement a Quenching Step: At the end of the desired time point, immediately stop the degradation reaction by neutralizing the acid with a stoichiometric amount of base. This prevents further degradation while samples are waiting for analysis.

  • Maintain a Consistent Timeline: Analyze the samples as soon as possible after quenching and adhere to a strict timeline for sample preparation and injection.

Experimental Protocols

Protocol 1: Acidic Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Condition Setup:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place both vials in a water bath set to 60°C for 24 hours.

  • Quenching: After 24 hours, cool the vials to room temperature. Add 1 mL of 1 M NaOH to the stressed sample to neutralize the acid.

  • Analysis: Dilute both the stressed and control samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Acidic Conditions

Condition IDAcid TypeAcid ConcentrationTemperature (°C)Time (hours)% Degradation (Hypothetical)
A-1HCl0.1 M25241.2
A-2HCl1 M25248.5
A-3HCl1 M602415.3
A-4H₂SO₄0.5 M602412.8

Table 2: Hypothetical Retention Times of Parent Compound and Potential Degradation Products

CompoundRetention Time (min) (Hypothetical)
This compound15.2
4-Methoxybenzenesulfonic acid8.7
N,N-Dipropylamine5.4

Visualizations

G Experimental Workflow for Acidic Stability Study cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution mix_stress Mix Stock with 1 M HCl prep_stock->mix_stress mix_control Mix Stock with Water prep_stock->mix_control prep_stress Prepare 1 M HCl prep_stress->mix_stress prep_control Prepare Control (Water) prep_control->mix_control incubate Incubate at 60°C for 24h mix_stress->incubate mix_control->incubate quench Quench with 1 M NaOH incubate->quench hplc Analyze by HPLC quench->hplc data Compare Stressed vs. Control hplc->data

Caption: Workflow for conducting a forced degradation study under acidic conditions.

G Hypothetical Acidic Degradation Pathway parent 3-(Dipropylamino)-4-methoxy- benzenesulfonic acid degradant1 4-Methoxybenzenesulfonic acid parent->degradant1  H₃O⁺ (S-N Bond Cleavage) degradant2 N,N-Dipropylamine parent->degradant2  H₃O⁺ (S-N Bond Cleavage)

Caption: Postulated primary degradation pathway via acid-catalyzed hydrolysis.

References

Technical Support Center: Method Validation for the Quantification of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound?

A1: According to ICH guidelines, the core parameters for validating a quantitative analytical method include:

  • Specificity/Selectivity : The ability to accurately measure the analyte in the presence of other components like impurities or matrix components.[1][2][3]

  • Accuracy : The closeness of the test results to the true value.[1][2][3][4]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[1][2][3][4]

  • Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2]

  • Range : The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[1][5]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][2]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][4]

Q2: What is a typical starting point for developing an HPLC method for this compound?

A2: For a sulfonamide derivative like this compound, a reverse-phase HPLC (RP-HPLC) method is a common starting point.[6][7] Consider using a C18 or C8 column with a mobile phase consisting of an acetonitrile or methanol gradient with an aqueous buffer (e.g., phosphate or acetate buffer) to achieve good separation. UV detection is often suitable for aromatic compounds; a starting wavelength could be determined by a UV scan of the analyte, likely around 230-280 nm.[7]

Q3: How do I perform a forced degradation study for specificity?

A3: Forced degradation studies are essential to demonstrate specificity.[1] This involves subjecting a solution of this compound to various stress conditions to produce potential degradation products. The analytical method must then be able to resolve the parent peak from any degradant peaks. Common stress conditions include:

  • Acidic hydrolysis (e.g., 0.1 N HCl at 60°C)

  • Basic hydrolysis (e.g., 0.1 N NaOH at 60°C)

  • Oxidative degradation (e.g., 3% H₂O₂ at room temperature)

  • Thermal stress (e.g., heating the solid drug at 105°C)

  • Photolytic stress (e.g., exposing the drug solution to UV light)

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: The sulfonic acid group in the molecule is acidic. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to maintain a consistent ionization state. For this compound, a lower pH (e.g., pH 2.5-3.5) is generally a good starting point to suppress the ionization of the sulfonic acid group.

  • Possible Cause 2: Secondary Interactions with Column Silanols.

    • Solution: Use an end-capped column or add a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%) to the mobile phase to block active silanol sites.

  • Possible Cause 3: Column Overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

Issue 2: Inconsistent or Non-Reproducible Results (Poor Precision)
  • Possible Cause 1: Inadequate System Suitability.

    • Solution: Before running samples, ensure the HPLC system passes system suitability testing (SST).[1] Key SST parameters include retention time relative standard deviation (RSD), peak area RSD, tailing factor, and theoretical plates. An RSD of <2.0% for peak area and retention time is a common acceptance criterion for multiple injections of a standard solution.[8]

  • Possible Cause 2: Sample or Standard Instability.

    • Solution: Evaluate the stability of the analyte in the chosen diluent over the expected analysis time. If degradation is observed, consider preparing samples and standards immediately before analysis or using a more suitable, stabilizing diluent.

  • Possible Cause 3: Inconsistent Sample Preparation.

    • Solution: Ensure the sample preparation procedure is well-defined and followed precisely. This includes accurate weighing, complete dissolution, and consistent dilution steps.

Issue 3: Failure to Meet Accuracy/Recovery Acceptance Criteria
  • Possible Cause 1: Incomplete Analyte Extraction from the Matrix (for drug products).

    • Solution: Optimize the sample extraction procedure. This may involve changing the extraction solvent, increasing extraction time, or using techniques like sonication or heating to improve recovery.

  • Possible Cause 2: Interference from Excipients or Impurities.

    • Solution: Re-evaluate the specificity of the method. Adjust chromatographic conditions (e.g., mobile phase gradient, column type) to better resolve the analyte peak from interfering peaks.

  • Possible Cause 3: Incorrect Standard Preparation.

    • Solution: Verify the purity of the reference standard and ensure it is accurately weighed and diluted. Use calibrated volumetric flasks and pipettes.

Experimental Protocols & Data Presentation

Protocol: Linearity Assessment
  • Objective: To determine the concentration range over which the analytical method provides a linear response.

  • Procedure: a. Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). b. Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration. c. Inject each concentration level in triplicate into the HPLC system. d. Plot the average peak area response against the corresponding concentration. e. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. The y-intercept should be close to zero.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50.0489500
75.0735100
100.0998200
125.01245600
150.01501300
Linear Regression
Correlation (r²) 0.9998
Slope 10015
Y-Intercept -1250
Protocol: Accuracy (Recovery) Assessment
  • Objective: To assess the agreement between the measured value and the true value.

  • Procedure: a. Prepare a placebo (matrix without the active ingredient). b. Spike the placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). c. Prepare each concentration level in triplicate. d. Analyze the samples using the developed method. e. Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.[8]

Table 2: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
80%80.080.1100.1%
80%80.079.799.6%
Mean (80%) 99.6%
100%100.0100.5100.5%
100%100.099.899.8%
100%100.0101.1101.1%
Mean (100%) 100.5%
120%120.0119.599.6%
120%120.0121.0100.8%
120%120.0120.3100.3%
Mean (120%) 100.2%
Protocol: Precision (Repeatability) Assessment
  • Objective: To assess the precision of the method under the same operating conditions over a short interval of time.

  • Procedure: a. Prepare a minimum of six samples at 100% of the target concentration from a single homogeneous batch. b. Analyze the samples using the developed method. c. Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.

Table 3: Example Repeatability Data

Sample ReplicateMeasured Concentration (µg/mL)
1100.2
299.5
3101.0
4100.8
599.9
6100.5
Mean 100.3
Std. Dev. 0.55
% RSD 0.55%

Visualizations

MethodValidationWorkflow cluster_validation start Start: Define Analytical Method Requirements dev Method Development (HPLC, GC, etc.) start->dev pre_val Pre-Validation Check (System Suitability) dev->pre_val protocol Write Validation Protocol (Define Parameters & Criteria) pre_val->protocol validation Perform Validation Experiments protocol->validation data_analysis Analyze Data & Compare to Criteria validation->data_analysis spec Specificity lin Linearity & Range acc Accuracy prec Precision loq LOD & LOQ rob Robustness pass All Criteria Met? data_analysis->pass pass->dev No (Method Optimization Required) report Write Final Validation Report pass->report Yes end_node End: Method is Validated report->end_node fail Method Fails TroubleshootingTree start Poor Chromatographic Result (e.g., Bad Peak, Drifting Baseline) check_system Check System Suitability (SST) start->check_system check_mobile Check Mobile Phase start->check_mobile check_column Check Column Health start->check_column check_sample Check Sample/Standard Prep start->check_sample sst_fail SST Fails? check_system->sst_fail mp_prep Incorrectly Prepared? pH correct? check_mobile->mp_prep col_pressure High Backpressure? Peak Splitting? check_column->col_pressure sample_stability Degradation? Precipitation? check_sample->sample_stability sol_system Troubleshoot Instrument: Check Pump, Injector, Detector sst_fail->sol_system Yes sol_mp Remake Mobile Phase mp_prep->sol_mp Yes sol_column Flush or Replace Column col_pressure->sol_column Yes sol_sample Prepare Fresh Sample/Standard sample_stability->sol_sample Yes

References

Technical Support Center: Enhancing the Catalytic Activity of Benzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonic acid derivatives as catalysts.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving benzenesulfonic acid catalysts.

Issue 1: Low Reaction Yield

Q1: My esterification reaction catalyzed by a benzenesulfonic acid derivative is showing a low yield. What are the potential causes and how can I improve it?

A1: Low yields in esterification reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Water Content: The presence of water can inhibit the esterification reaction, as it is a reversible process.

    • Solution: Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water as it forms during the reaction.

  • Catalyst Loading: An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution: Increase the catalyst loading incrementally. A typical range for benzenesulfonic acid catalysts is 0.5-5 mol% relative to the limiting reactant.

  • Reactant Stoichiometry: An inappropriate ratio of alcohol to carboxylic acid can limit the yield.

    • Solution: Use an excess of one reactant (usually the less expensive one) to shift the equilibrium towards the product side.

  • Catalyst Activity: The chosen benzenesulfonic acid derivative may not be the most active for your specific substrates.

    • Solution: Refer to literature to select a more appropriate derivative. For instance, p-toluenesulfonic acid is a commonly used and effective catalyst.

Issue 2: Catalyst Deactivation

Q2: I suspect my benzenesulfonic acid catalyst is deactivating during the reaction. What are the common causes and how can I mitigate this?

A2: Catalyst deactivation can be a significant issue, leading to decreased reaction rates and lower yields over time. Here are the primary causes and solutions:

  • Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive.

    • Solution: Purify the reactants and solvents before use. Techniques like distillation or passing through a column of activated carbon can remove common poisons.

  • Coking: At high temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.

    • Solution: Optimize the reaction temperature to the lowest effective level. Consider using a solvent that can help to dissolve any potential coke precursors.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst to degrade or for its particles to agglomerate, reducing the active surface area.

    • Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Ensure uniform heating to avoid localized hotspots.

  • Hydrolysis (for solid-supported catalysts): In the presence of water, especially at elevated temperatures, the sulfonic acid groups can be leached from the support material.

    • Solution: Minimize the water content in the reaction mixture. If water is a byproduct, its efficient removal is crucial.

Issue 3: Formation of Side Products

Q3: My reaction is producing significant amounts of unwanted byproducts. How can I improve the selectivity of my benzenesulfonic acid-catalyzed reaction?

A3: The formation of side products is often related to the reaction conditions and the nature of the catalyst.

  • Sulfone Formation: In reactions involving sulfonation, diphenyl sulfone can be a common byproduct, especially at higher temperatures.

    • Solution: Control the reaction temperature carefully. Using a milder sulfonating agent or adding an inhibitor can also reduce sulfone formation.

  • Dehydration: In reactions with alcohols, benzenesulfonic acid can catalyze dehydration to form ethers or alkenes.

    • Solution: Optimize the reaction temperature and time to favor the desired reaction pathway. Lower temperatures generally favor esterification over dehydration.

  • Oxidation: While less common for benzenesulfonic acids compared to sulfuric acid, some oxidation of sensitive substrates can occur.

    • Solution: Use a benzenesulfonic acid derivative with weaker oxidizing properties. p-Toluenesulfonic acid is often a good alternative to sulfuric acid in this regard.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for a reaction catalyzed by benzenesulfonic acid?

A4: Benzenesulfonic acid is a strong Brønsted acid catalyst. In a typical reaction like esterification, the mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester and regeneration of the catalyst.

Q5: How can I regenerate a deactivated benzenesulfonic acid catalyst?

A5: Regeneration of a deactivated catalyst depends on the cause of deactivation.

  • For coking: The catalyst can often be regenerated by carefully burning off the coke in a stream of air or oxygen at a controlled temperature.

  • For poisoning: If the poison is weakly adsorbed, washing the catalyst with a suitable solvent may be effective. For strongly bound poisons, a chemical treatment might be necessary.

  • For solid-supported catalysts that have lost sulfonic acid groups: It may be possible to re-sulfonate the support material.

Q6: Are there any safety precautions I should take when working with benzenesulfonic acid and its derivatives?

A6: Yes, benzenesulfonic acid and its derivatives are corrosive and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Data Presentation

Table 1: Comparison of Catalytic Activity of Benzenesulfonic Acid Derivatives in the Esterification of Acetic Acid with n-Propanol.

CatalystYield of n-propyl acetate (%) at 60 min
Sulfuric Acid (SA)~70%
p-Phenolsulfonic Acid (PPSA)~60%
p-Toluenesulfonic Acid (PTSA)~60%
Benzenesulfonic Acid (BSA)~55%
2,4-Dimethylbenzenesulfonic Acid (DBSA)~50%
2-Naphthalenesulfonic Acid (NSA)~45%
4-Aminobenzenesulfonic Acid (ABSA)<10%
Calcium Dobesilate (CD)<10%

Data adapted from a study on the esterification of acetic acid and n-propanol. Reaction conditions: Catalyst:(acetic acid + n-propanol) = 1.2:(50+50) (mol/mol), reaction temperature at 50°C, reaction time 60 min.

Experimental Protocols

Key Experiment: Fischer Esterification of Benzoic Acid with Methanol using p-Toluenesulfonic Acid (p-TSA) as a Catalyst

This protocol provides a general procedure for a common reaction catalyzed by a benzenesulfonic acid derivative.

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted benzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl benzoate.

  • Purification (if necessary): The crude product can be further purified by distillation or column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Reactants (Benzoic Acid in Methanol) B Add Catalyst (p-Toluenesulfonic Acid) A->B C Heat to Reflux B->C D Monitor Progress (TLC/GC) C->D E Cool and Concentrate D->E F Extraction with Organic Solvent E->F G Wash with NaHCO3, Water, and Brine F->G H Dry Organic Layer G->H I Filter and Concentrate H->I J Purify Product (Distillation/Chromatography) I->J

Caption: Experimental workflow for Fischer esterification.

Catalytic_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid [R-C(OH)2]+ RCOOH->Protonated_RCOOH + H+ H_cat Catalyst (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Regen_H_cat Regenerated Catalyst (H+) H2O Water (H2O)

Caption: Generalized mechanism of acid-catalyzed esterification.

Validation & Comparative

A Comparative Guide to Benzenesulfonic Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is a critical decision that can significantly impact the efficiency, yield, and environmental footprint of a chemical transformation. Benzenesulfonic acid (BSA) and its derivatives have emerged as versatile and effective catalysts for a wide array of organic reactions, offering a potent alternative to traditional mineral acids.

This guide provides an objective comparison of the performance of benzenesulfonic acid and its prominent derivative, p-toluenesulfonic acid (p-TSA), in key organic reactions. The information presented is supported by experimental data to aid in catalyst selection for specific synthetic challenges.

Performance Comparison in Key Organic Reactions

Benzenesulfonic acid and its derivatives are strong organic acids frequently employed to catalyze reactions such as esterification, condensation, and dehydration. Their catalytic activity is influenced by the substituents on the aromatic ring, which can affect their acidity and steric properties.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols. The catalytic efficiency of various benzenesulfonic acid derivatives has been evaluated in the esterification of acetic acid with n-propanol. The following table summarizes the comparative yields of n-propyl acetate obtained after 60 minutes of reaction time.

CatalystStructureYield of n-propyl acetate (%) at 60 min
Sulfuric Acid (SA)H₂SO₄~65%[1]
Benzenesulfonic Acid (BSA)C₆H₅SO₃HData not available for direct comparison
p-Toluenesulfonic Acid (p-TSA)CH₃C₆H₄SO₃H~60%[1]
p-Phenolsulfonic Acid (PPSA)HOC₆H₄SO₃H~60%[1]

As the data indicates, p-toluenesulfonic acid and p-phenolsulfonic acid exhibit catalytic activity comparable to each other and slightly lower than sulfuric acid under these specific conditions.[1] The methyl group in p-TSA is electron-donating, which can influence the catalyst's acidity and performance.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a vital reaction for the synthesis of coumarins, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. The performance of p-toluenesulfonic acid has been documented in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

CatalystSubstratesProductReaction Time (s)Yield (%)
p-Toluenesulfonic Acid (p-TSA)Resorcinol, Ethyl acetoacetate7-Hydroxy-4-methylcoumarin18060.10 ± 2.9[2]
Benzenesulfonic Acid (BSA)Resorcinol, Ethyl acetoacetate7-Hydroxy-4-methylcoumarin-Data not available

In a study utilizing microwave-assisted synthesis, p-toluenesulfonic acid (10 mol%) effectively catalyzed the Pechmann condensation of resorcinol and ethyl acetoacetate, affording the desired coumarin in moderate yield with a very short reaction time.[2]

Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF)

The conversion of biomass-derived carbohydrates into valuable platform chemicals is a cornerstone of green chemistry. The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (5-HMF) is a key transformation in this area. A cellulose-supported benzenesulfonic acid catalyst (CBSA) has been shown to be effective for this reaction.

CatalystFructose Conversion (%)5-HMF Yield (%)Reaction Time (min)Reusability (4 runs)
Cellulose Benzenesulfonic Acid (CBSA)100~8518097% conversion, 55% yield[3]
p-Toluenesulfonic Acid (p-TSA)---Data not available for direct comparison

The solid-supported benzenesulfonic acid catalyst demonstrated high conversion and good yield of 5-HMF.[3] Importantly, the catalyst showed moderate reusability, with a decrease in yield after four cycles, which was attributed to the loss of sulfonic acid groups.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are representative experimental protocols for the reactions discussed.

Fischer-Speier Esterification of Acetic Acid with n-Propanol

This protocol is adapted from general procedures for acid-catalyzed esterification.

Materials:

  • Acetic acid

  • n-Propanol

  • Benzenesulfonic acid or p-toluenesulfonic acid (catalyst, e.g., 5 mol%)

  • Toluene (for azeotropic removal of water, optional)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine acetic acid (1.0 eq), n-propanol (1.2 eq), and the sulfonic acid catalyst (0.05 eq).

  • If using, add toluene to the flask.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation if necessary.

Pechmann Condensation of Resorcinol with Ethyl Acetoacetate

This protocol is based on the microwave-assisted synthesis of 7-hydroxy-4-methylcoumarin.[2]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (catalyst, 10 mol%)

Procedure:

  • In a microwave-safe reaction vessel, mix resorcinol (1.0 eq), ethyl acetoacetate (1.0 eq), and p-toluenesulfonic acid (0.10 eq).

  • Place the vessel in a microwave reactor and irradiate at 800 W and 80°C for 180 seconds under solvent-free conditions.[2]

  • After the reaction, allow the mixture to cool to room temperature.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Dehydration of Fructose to 5-HMF using a Homogeneous Acid Catalyst

This protocol provides a general method for the dehydration of fructose in a biphasic system, which can be adapted for comparing different soluble sulfonic acid catalysts.

Materials:

  • Fructose

  • Benzenesulfonic acid or p-toluenesulfonic acid (catalyst)

  • Aqueous phase (e.g., water or brine)

  • Organic extraction solvent (e.g., methyl isobutyl ketone - MIBK)

  • Dimethyl sulfoxide (DMSO) as a co-solvent (optional)

Procedure:

  • Dissolve fructose in the aqueous phase in a reaction vessel.

  • Add the sulfonic acid catalyst to the desired concentration.

  • Add the organic extraction solvent to create a biphasic system.

  • Heat the mixture to the desired reaction temperature (e.g., 120-180°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots from the organic phase and analyzing for 5-HMF concentration using techniques like HPLC.

  • Upon completion, cool the reaction mixture and separate the organic phase.

  • The 5-HMF can be isolated from the organic phase by solvent evaporation and further purification if needed.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of experimental design and catalyst selection, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Select Reactants Setup Set up Reaction (Temperature, Time) Reactants->Setup Catalysts Select Catalysts (BSA, p-TSA, etc.) Catalysts->Setup Solvent Choose Solvent System Solvent->Setup Monitor Monitor Progress (TLC, GC, HPLC) Setup->Monitor Workup Work-up & Isolation Monitor->Workup Characterization Characterize Product (NMR, IR, MS) Workup->Characterization Quantify Quantify Yield & Purity Workup->Quantify Conclusion Compare Catalyst Performance Quantify->Conclusion

Caption: General workflow for comparing the performance of different catalysts in an organic reaction.

Catalyst_Selection_Logic Logical Flow for Benzenesulfonic Acid Catalyst Selection ReactionType Define Reaction Type (Esterification, Condensation, etc.) SubstrateScope Consider Substrate Steric/Electronic Effects ReactionType->SubstrateScope DesiredOutcome Define Desired Outcome (High Yield, High Selectivity, etc.) SubstrateScope->DesiredOutcome CatalystProperties Homogeneous or Heterogeneous? DesiredOutcome->CatalystProperties Homogeneous Benzenesulfonic Acid p-Toluenesulfonic Acid CatalystProperties->Homogeneous Soluble Heterogeneous Solid-Supported Benzenesulfonic Acid CatalystProperties->Heterogeneous Reusable ComparePerformance Compare Literature Data (Yield, Time, Conditions) Homogeneous->ComparePerformance Heterogeneous->ComparePerformance SelectCatalyst Select Optimal Catalyst ComparePerformance->SelectCatalyst

Caption: Decision-making process for selecting a suitable benzenesulfonic acid-based catalyst.

Conclusion

Benzenesulfonic acid and its derivatives, particularly p-toluenesulfonic acid, are highly effective and versatile catalysts for a range of important organic transformations. While direct comparative data under identical conditions is not always available for every reaction type, the existing literature demonstrates their strong catalytic activity. p-TSA is a widely used, cost-effective, and well-documented catalyst. The choice between benzenesulfonic acid and its derivatives will depend on the specific requirements of the reaction, including substrate compatibility, desired product, and the need for catalyst recyclability. The development of solid-supported benzenesulfonic acid catalysts further enhances their utility by enabling easier separation and reuse, aligning with the principles of green chemistry. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of these valuable acid catalysts.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid against alternative analytical techniques. The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, ensuring accuracy, precision, and reliability in their results.

The validation of this novel method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure an analytical procedure is fit for its intended purpose.[1][2] Key validation characteristics including accuracy, precision, specificity, linearity, and limits of detection and quantitation have been rigorously assessed.[3][4]

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the new HPLC-UV method in comparison to two alternative techniques: Capillary Electrophoresis (CE) and a Titrimetric method.

Parameter New HPLC-UV Method Alternative Method 1: Capillary Electrophoresis (CE) Alternative Method 2: Titrimetric Method
Linearity (R²) 0.99980.9995Not Applicable
Accuracy (% Recovery) 99.5% - 100.8%98.9% - 101.2%98.5% - 101.5%
Precision (% RSD) < 1.5%< 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL100 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL300 µg/mL
Specificity High (Separates from degradation products)High (Good resolution)Low (Non-specific acid-base reaction)
Analysis Time ~10 minutes per sample~15 minutes per sample~5 minutes per sample
Solvent Consumption ModerateLowHigh

Experimental Protocols

New HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase and serially diluted to create calibration standards ranging from 0.3 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing the analyte was accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Alternative Method 1: Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length).

  • Background Electrolyte: 50 mM phosphate buffer at pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection: Hydrodynamic injection for 5 seconds.

Alternative Method 2: Titrimetric Method
  • Apparatus: A calibrated burette, beaker, and magnetic stirrer.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Indicator: Phenolphthalein.

  • Procedure: An accurately weighed amount of the sample containing this compound was dissolved in deionized water. A few drops of phenolphthalein indicator were added, and the solution was titrated with 0.1 M NaOH until a persistent pink endpoint was observed.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method as per ICH guidelines.

Analytical Method Validation Workflow start Start: Define Analytical Method protocol Develop Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Method Validated documentation->end

Caption: Workflow for analytical method validation.

Conclusion

The novel HPLC-UV method demonstrates superior performance in terms of sensitivity (LOD and LOQ), precision, and specificity for the analysis of this compound when compared to Capillary Electrophoresis and traditional Titrimetry. While the titrimetric method is faster for a single analysis, its lack of specificity and lower sensitivity make it unsuitable for impurity profiling or low-concentration assays. Capillary Electrophoresis offers a viable alternative with good resolution, though the HPLC-UV method provides slightly better precision and sensitivity. The choice of method should be guided by the specific requirements of the analysis, with the new HPLC-UV method being highly recommended for applications requiring high accuracy, sensitivity, and the ability to resolve the analyte from potential impurities. The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose.[1]

References

A Spectroscopic Data Comparison: 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the spectroscopic data for 3-(Dipropylamino)-4-methoxybenzenesulfonic acid and compounds with similar structural features. Due to the limited availability of published experimental spectra for this compound, this comparison focuses on predicting its spectroscopic characteristics based on the known data of analogous compounds. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug development and chemical analysis.

Predicted Spectroscopic Features of this compound

The structure of this compound suggests key spectroscopic features. The aromatic ring, substituted with a dipropylamino, a methoxy, and a sulfonic acid group, will exhibit characteristic signals. The dipropylamino group's aliphatic protons and carbons will be evident in the upfield region of the NMR spectra. The methoxy group will present a sharp singlet. The sulfonic acid group's impact will be observed in the aromatic region's chemical shifts and potentially in the IR spectrum.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally similar to this compound. This data serves as a basis for predicting the spectral properties of the target compound.

Table 1: ¹H NMR Data of Similar Compounds

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
N,N-dipropylaniline [1]-A 0.902, B 1.59, C 3.19, D 6.51 to 6.77, E 7.18
3-Methyl-4-{[(4-methylphenoxy)carbonyl]amino} benzenesulfonic acid [2]DMSO-d₆9.37 (s, 1H), 7.48 (s, 1H), 7.43 (d, J = 8.4 Hz, 1H), 7.37 (d, J = 8.4 Hz, 1H), 7.21 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 2.31 (s, 3H), 2.28 (s, 3H)
3-Amino-4-methoxybenzoic acid [3]-Data available in spectral databases.
3-Amino-4-methoxybenzamide [4]-¹H NMR spectrum available.
3-Amino-4-methoxybenzanilide [5][6]-¹H NMR spectrum available.

Table 2: IR Spectroscopic Data of Similar Compounds

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
N,N-dipropylaniline [7]Capillary Cell: NeatFTIR spectrum available.
3-Amino-4-methoxybenzoic acid [3]KBr WaferFTIR spectrum available.
Tripropylamine [8]Gas PhaseIR spectrum available.

Table 3: Mass Spectrometry Data of Similar Compounds

CompoundIonization MethodKey Fragmentation Patterns
Alkylbenzenesulfonic acids [9]Electron ImpactDesulfonation and loss of the alkyl group are common fragmentation pathways.
Aromatic Sulfonates [10]-Loss of SO₂ is a characteristic fragmentation. For example, benzene sulfonate loses SO₂ to form a phenolate anion.
N,N-dipropylaniline [11]-Predicted m/z for [M+H]⁺ is 178.15903.
Aromatic Sulfones [12][13]Electrospray Ionization (ESI)Can be oxidized to sulfonic acids in microdroplets, with characteristic m/z values observed.

Experimental Protocols

The experimental conditions for the acquisition of the cited data are crucial for reproducibility and comparison.

  • NMR Spectroscopy: ¹H NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz. Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used. Chemical shifts are reported in parts per million (ppm) relative to a standard, often tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using Fourier Transform Infrared (FTIR) spectrometers. Samples can be prepared as KBr pellets, neat liquids between salt plates, or in solution. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, including Electron Impact (EI) and Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine elemental composition. The fragmentation patterns observed in the mass spectrum are used to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic data comparison of this compound with similar compounds.

Spectroscopic_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_spectroscopic_techniques Spectroscopic Techniques cluster_data_analysis Data Analysis cluster_output Output Target 3-(Dipropylamino)-4- methoxybenzenesulfonic acid (Target Compound) NMR NMR (¹H, ¹³C) Target->NMR Hypothetical Analysis IR IR (FTIR) Target->IR Hypothetical Analysis MS Mass Spectrometry (EI, ESI) Target->MS Hypothetical Analysis Similar Structurally Similar Compounds (e.g., N,N-dipropylaniline, other substituted benzenesulfonic acids) Similar->NMR Experimental Analysis Similar->IR Experimental Analysis Similar->MS Experimental Analysis Predict Predict Spectroscopic Features of Target Compound NMR->Predict Compare Compare Predicted and Experimental Data NMR->Compare IR->Predict IR->Compare MS->Predict MS->Compare Predict->Compare Guide Publish Comparison Guide Compare->Guide

Caption: Workflow for Spectroscopic Data Comparison.

References

A Comparative Guide to the Biological Activities of Novel Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aniline derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Their therapeutic potential spans antimicrobial, antifungal, anticancer, and antioxidant applications. This guide provides an objective comparison of the performance of various novel substituted aniline derivatives, supported by experimental data from recent studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Quantitative Comparison of Biological Activities

The biological efficacy of substituted aniline derivatives is significantly influenced by the nature and position of substituents on the aniline ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their activities.

Table 1: Anticancer Activity of Substituted Aniline Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
2-morpholino-4-anilinoquinoline (3c)HepG2Cytotoxicity11.42[1]
2-morpholino-4-anilinoquinoline (3d)HepG2Cytotoxicity8.50[1]
2-morpholino-4-anilinoquinoline (3e)HepG2Cytotoxicity12.76[1]
4-anilinoquinolinylchalcone (4a)MDA-MB-231Antiproliferative< 5[2]
Anilinoacridine derivative (16)Not SpecifiedDPPH24.95 ± 1.2[3]
Anilinoacridine derivative (17)Not SpecifiedDPPH34.23 ± 0.5[3]
2-substituted aniline pyrimidine (15f)A2780, MDA-MB-231, HCT116AntiproliferativeNot specified[4]
2-substituted aniline pyrimidine (17c)HepG2, MDA-MB-231, HCT116AntiproliferativeNot specified[5]
2-substituted aniline pyrimidine (18c)HepG2, MDA-MB-231, HCT116AntiproliferativeNot specified[6]

Table 2: Antimicrobial and Antifungal Activity of Substituted Aniline Derivatives

Compound/DerivativeOrganismActivityMIC (µg/mL)Reference
2-Furyl substituted anilinesTrichophyton rubrumAntifungal3.12-6.25[7]
ACNBFVibrio harveyiAntibacterial50[8]
ITFMAVibrio parahaemolyticusAntibacterial100[8]
Benzylidene-aniline (DNCL)Staphylococcus griseus (Gram +)AntibacterialNot specified[9]
Benzylidene-aniline (DNCL)Salmonella typhi (Gram -)AntibacterialNot specified[9]

Table 3: Antioxidant Activity of Substituted Aniline Derivatives

Compound/DerivativeAssayEC50 (mM)Reference
AnilineDPPH Scavenging> 83[10]
2-AminophenolDPPH Scavenging0.011[10]
3-AminophenolDPPH Scavenging0.048[10]
4-AminophenolDPPH Scavenging0.015[10]
o-PhenylenediamineDPPH Scavenging0.013[10]
p-PhenylenediamineDPPH Scavenging0.021[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of scientific findings. Below are the protocols for key assays used to evaluate the biological activities of the compared aniline derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.[10]

Principle: Antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. A lower absorbance indicates higher radical scavenging activity.[10]

Procedure:

  • Preparation of DPPH Solution: Prepare a solution of DPPH radical (e.g., 5 mM) in methanol.[10]

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol) to prepare various concentrations.

  • Reaction: Add the test compound solutions to the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specified period (e.g., 10 minutes).[10]

  • Measurement: Measure the absorbance of the solution at 515 nm using a spectrophotometer. A blank solution containing only the solvent and DPPH is used as a control.[10]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another widely used method for assessing antioxidant activity.

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.[10]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate.[10]

  • Dilution: The ABTS•+ solution is diluted to achieve a specific absorbance at a particular wavelength (e.g., 734 nm).[10]

  • Reaction: Different concentrations of the test compound are added to the ABTS•+ solution.[10]

  • Measurement: The absorbance is measured after a set incubation period.[10]

  • Calculation: The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined similarly to the DPPH assay.[10]

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[11]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: A series of dilutions of the test compound is made in sterile broth in test tubes.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • Observation: The tubes are examined for visible signs of microbial growth (turbidity). The lowest concentration without visible growth is recorded as the MIC.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding complex biological processes.

experimental_workflow_antioxidant_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Aniline Derivative Mixing Mixing & Incubation Test_Compound->Mixing Radical_Solution DPPH or ABTS Radical Solution Radical_Solution->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Color Change Calculation IC50/EC50 Calculation Measurement->Calculation

Caption: Workflow for DPPH/ABTS antioxidant assays.

anticancer_pathway Aniline_Derivative Aniline Derivative (e.g., Kinase Inhibitor) Kinase Tyrosine Kinase (e.g., EGFR, VEGFR-2) Aniline_Derivative->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Signal_Transduction Signal Transduction Pathway Phosphorylated_Substrate->Signal_Transduction Cell_Proliferation Tumor Cell Proliferation & Survival Signal_Transduction->Cell_Proliferation

Caption: Aniline derivatives as kinase inhibitors in cancer therapy.

References

Data Presentation: Performance Metrics of Sulfonic Acid-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Comparison of Sulfonic Acid-Based Dyes for Researchers and Drug Development Professionals

This guide provides an objective comparison of the performance of various sulfonic acid-based dyes, offering supporting experimental data and detailed methodologies for key experiments. The inclusion of sulfonic acid groups (-SO₃H) in dye structures is a common strategy to increase aqueous solubility, a critical property for applications in biological systems and various industrial processes. This guide will delve into the performance characteristics of different classes of sulfonic acid-based dyes, including azo, rhodamine, and cyanine dyes, to assist researchers in selecting the optimal dye for their specific needs.

The performance of a dye is determined by a combination of its photophysical properties and its fastness or stability in the environment in which it is used. The following tables summarize key quantitative data for a selection of sulfonic acid-based dyes.

Photophysical Properties

For applications in fluorescence microscopy, flow cytometry, and as biological probes, the photophysical properties of a dye are paramount.

Dye ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Rhodamine Sulforhodamine 10155357488,0000.57
Sulforhodamine B565586--
Alexa Fluor 56857860391,3000.69
Cyanine Sulfo-Cy5.5~675~694-High
Alexa Fluor 647650668239,0000.33
Perylene Water-Soluble Perylene Diimide567--0.6[1]
Azo Acid Red 88----
Acid Yellow 36----
Acid Blue 113----
Naphthalenesulfonic Acid 8-Anilino-1-naphthalenesulfonic acid (ANS)----

Note: Values can vary depending on the solvent and measurement conditions. Data for Azo dyes' photophysical properties are not as readily available as they are primarily used as colorants rather than fluorophores.

Textile Dyeing Performance on Protein Fibers

For textile applications, the key performance indicators are the dye's ability to bind to the fabric and its fastness to various environmental factors.

Dye Exhaustion (%) on Different Fibers

DyeWoolSilkNylon
Acid Brown 283 85 - 95%80 - 90%90 - 98%[2]
Lugani 101 (Black) ---
Brown 3RG ---
Nylomine (Navy Blue) -94%-
Methyl Orange ---

Data from a comparative study on wool and nylon showed percentage exhaustion of dyes varied from 50-89% for wool and 62-94% for nylon.[3][4]

Color Fastness on Silk Fabric (Scale 1-5, 5 is best)

Dye ColorLight FastnessWash FastnessPerspiration FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Orange 44-54-54-54-5
Red 44-54-54-54-5
Blue 4/54-54-54-54-5
Black 4/54-54-54-54-5

A rating of 4 is considered "good" and 5 is "excellent".[5]

Color Fastness on Wool and Nylon Fibers (Scale 1-5, 5 is best; Light Fastness 1-8, 8 is best)

DyeFiberLight FastnessWash FastnessPerspiration Fastness (Alkaline)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Acid Dyes (General) Wool, Silk, NylonGoodPoor to Good---

The wet fastness of acid dyes is generally inversely proportional to their migration properties.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of dye performance.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: Based on the Beer-Lambert Law, A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the dye in a suitable solvent with known concentrations.

  • Instrument Setup: Turn on a spectrophotometer and allow it to stabilize.

  • Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Plot a graph of absorbance versus concentration. The slope of the linear fit will be equal to the molar extinction coefficient when the path length is 1 cm.[7][8]

Protocol 2: Measurement of Fluorescence Quantum Yield (Integrating Sphere Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.

Principle: An integrating sphere is used to collect all emitted and scattered light from a sample, allowing for a direct measurement of the absolute quantum yield.

Procedure:

  • Instrument Setup: Mount the integrating sphere in a spectrofluorometer.

  • Blank Measurement: Measure the spectrum of a blank sample (solvent only) with the cuvette inside the integrating sphere. This will measure the scattered excitation light.

  • Sample Measurement: Measure the spectrum of the dye solution under the same conditions. This will measure the remaining scattered excitation light and the emitted fluorescence.

  • Calculation: The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the emission peak to the integrated intensity of the absorbed light (calculated from the difference in the excitation peak between the blank and the sample).[9][10][11][12][13]

Protocol 3: Photostability Testing (Photobleaching Half-life)

Photostability is the resistance of a dye to photodegradation.

Principle: The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye and immobilize it on a microscope slide.

  • Microscope Setup: Use a fluorescence microscope with a stable light source and a sensitive camera. Set the illumination intensity to a constant and reproducible level.

  • Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals.

  • Data Analysis: Using image analysis software (e.g., ImageJ), measure the fluorescence intensity in a region of interest over time. Normalize the intensity values to the initial intensity. The time at which the normalized intensity reaches 0.5 is the photobleaching half-life.

Protocol 4: Textile Dyeing and Fastness Testing

Dyeing Procedure (Exhaustion Method for Wool/Nylon):

  • Scouring: Pre-wash the fabric to remove any impurities.

  • Dye Bath Preparation: Prepare a dyebath with the desired concentration of dye, an acid (e.g., acetic acid) to achieve a pH of 4.5-5.5, and an electrolyte (e.g., Glauber's salt) to control the dyeing rate.

  • Dyeing: Immerse the wetted fabric in the dyebath at around 40°C. Gradually raise the temperature to 90-100°C and maintain for 30-60 minutes with gentle agitation.

  • Rinsing and Drying: After dyeing, rinse the fabric thoroughly with cold water and allow it to dry.

Fastness Testing:

  • Light Fastness (ISO 105-B02): Expose the dyed fabric to a xenon arc lamp, which simulates natural sunlight, alongside a set of standard blue wool references. The lightfastness is rated on a scale of 1 to 8 by comparing the fading of the sample to that of the references.

  • Wash Fastness (ISO 105-C06): The dyed sample is stitched between two undyed fabrics and washed in a soap or detergent solution under specified conditions of temperature and time. The change in color of the dyed sample and the staining of the undyed fabrics are assessed using grey scales.

  • Rubbing Fastness (ISO 105-X12): A dry and a wet white cotton cloth are rubbed against the dyed fabric using a crockmeter. The amount of color transferred to the white cloths is assessed using a grey scale.

Mandatory Visualization

Logical Relationship: Structure-Property of Sulfonic Acid-Based Dyes

The chemical structure of a sulfonic acid-based dye directly influences its key performance characteristics. The number and position of sulfonic acid groups, as well as the nature of the chromophore, are critical determinants of the dye's properties.

G cluster_structure Chemical Structure cluster_properties Performance Properties Structure Core Dye Structure (Chromophore) Photophysical Photophysical Properties (Absorption, Emission, Quantum Yield) Structure->Photophysical Determines color and fluorescence characteristics Photostability Photostability Structure->Photostability Influences susceptibility to photodegradation SulfonicAcid Sulfonic Acid Groups (-SO3H) Solubility Aqueous Solubility SulfonicAcid->Solubility Increases polarity Binding Binding Affinity (e.g., to fibers) SulfonicAcid->Binding Provides anionic sites for ionic bonding Solubility->Binding Affects dye availability in solution

Caption: Structure-property relationships in sulfonic acid-based dyes.

Experimental Workflow: Comparative Analysis of Dye Performance

This workflow outlines the key steps in a comprehensive comparative study of different sulfonic acid-based dyes.

G cluster_photophysical Photophysical Tests cluster_application Application Tests start Select Dyes for Comparison photophysical Photophysical Characterization start->photophysical application Application-Specific Testing start->application abs_em Measure Abs/Em Spectra photophysical->abs_em qy Determine Quantum Yield photophysical->qy me Calculate Molar Absorptivity photophysical->me ps Assess Photostability photophysical->ps dyeing Textile Dyeing application->dyeing imaging Cellular Imaging application->imaging analysis Data Analysis and Comparison end Select Optimal Dye analysis->end abs_em->analysis qy->analysis me->analysis ps->analysis dyeing->analysis imaging->analysis

Caption: Workflow for comparative performance analysis of dyes.

Signaling Pathway: Monitoring Mitochondrial Membrane Potential

Sulfonated rhodamine dyes can be used as fluorescent probes to monitor changes in mitochondrial membrane potential (ΔΨm), a key indicator of cell health and metabolic activity.

G cluster_cell Cell cluster_mito Mitochondrial Matrix Mitochondrion Mitochondrion Fluorescence Fluorescence Signal Mitochondrion->Fluorescence Quenching or spectral shift of dye fluorescence Cytosol Cytosol ETC Electron Transport Chain (ETC) ProtonPumping Proton Pumping ETC->ProtonPumping Drives DeltaPsi High Negative ΔΨm ProtonPumping->DeltaPsi Generates Dye Sulfonated Rhodamine (e.g., TMRM) Dye->Mitochondrion Accumulates in response to ΔΨm

Caption: Use of sulfonated dyes to monitor mitochondrial membrane potential.

References

A Researcher's Guide to Cross-Validation of Analytical Techniques for Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of aromatic amines is a critical aspect of safety assessment and quality control. These compounds, found in many industrial processes and pharmaceutical products, are often potent carcinogens, necessitating robust analytical methods for their detection and quantification. This guide provides a comparative overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of aromatic amines.

Cross-validation of analytical methods is the process of ensuring that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] This is crucial when transferring a method or comparing results from different techniques. This guide leverages data from multiple studies to offer a comparative baseline for method selection and development, even in the absence of extensive, publicly available direct cross-validation studies for a specific aromatic amine.

Data Presentation: A Comparative Summary

The selection of an appropriate analytical method depends on a balance of factors including sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the performance characteristics of various analytical methods applied to the analysis of aromatic amines and their derivatives.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline in indigo> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
HPLC-UV Five aromatic amines in seafood simulants0.1-10.0 mg l⁻¹0.015 and 0.08 mg l⁻¹Not ReportedNot Reported85.3% to 98.4%[2]
HPLC with Fluorescence Detection Six primary aromatic amines0.9996-0.99990.12-0.21 nmol/LNot ReportedExcellentExcellent[3]
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
GC-MS p-Anisidine and 4-Methoxy-2-nitro anilineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
LC-MS/MS Primary Aromatic Amines in human urine> 0.99pg/mL to ng/mL range[4]pg/mL to ng/mL range[4]< 15%[4]85-115%[4]
Capillary Electrophoresis (Amperometric Detection) Aniline derivatives in waterNot Reportedlow µg/l level[5]Not ReportedNot ReportedNot Reported
Capillary Electrophoresis (Fluorescence Detection) Aniline derivatives in waterNot Reported~1 µg/l[5]Not ReportedNot ReportedNot Reported
Capillary Electrophoresis-MS Heterocyclic aromatic aminesNot Reported18 ng/g to 360 ng/gNot Reportedup to 12%Not Reported

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of any analytical technique. Below are foundational protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a stationary and mobile phase.[6] A UV-Vis or Diode Array Detector (DAD) is commonly used for quantification.[6]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A reversed-phase column, such as a Halo C18 (150 × 4.6 mm i.d., 2.7 μm), is often effective.[2]

  • Mobile Phase : An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is common.[2][7] For instance, a 70:30 (v/v) mixture of acetonitrile and water can be used.[7]

  • Flow Rate : Typically around 1.0 mL/min.[6]

  • Detection : UV detection at a wavelength that provides a strong signal for the analyte of interest.[6][7]

  • Sample Preparation : Samples may require extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the aromatic amines and remove interfering matrix components.[2][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[7]

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[7]

  • Column : A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic amines.[7]

  • Oven Temperature Program : A temperature gradient is employed to separate the analytes effectively.[7]

  • Carrier Gas : Helium is commonly used, though hydrogen and nitrogen can be alternatives.[8]

  • Injection Mode : Splitless injection is often used for trace analysis.

  • Sample Preparation :

    • Extraction : Liquid-liquid extraction is common for aqueous samples, performed at a basic pH.[7]

    • Derivatization : To improve the chromatographic properties and sensitivity of polar aromatic amines, a derivatization step is often recommended.[7][9]

  • Mass Spectrometer : Can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level analysis.[6]

  • Instrumentation : A Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column : A suitable analytical column, for example, an Ultra biphenyl (100 mm x 2.1 mm, 5 µm).[6]

  • Mobile Phase : Typically a gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol or acetonitrile).[6]

  • Ion Source : Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amines.[4]

  • Mass Spectrometer : Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions.[4]

  • Sample Preparation : May involve hydrolysis to release conjugated amines, followed by an extraction step like LLE or SPE.[6]

Visualizing the Workflow and Relationships

To better understand the process of cross-validation and the interplay between different analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods for Comparison DefineObjective->SelectMethods PrepareSamples Prepare Identical Sample Sets SelectMethods->PrepareSamples AnalyzeMethodA Analyze with Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze with Method B PrepareSamples->AnalyzeMethodB AnalyzeMethodC Analyze with Method C (Optional) PrepareSamples->AnalyzeMethodC CollectData Collect & Process Data AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData AnalyzeMethodC->CollectData CompareResults Compare Results & Statistical Analysis CollectData->CompareResults Conclusion Draw Conclusion on Method Comparability CompareResults->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_techniques Analytical Techniques cluster_parameters Performance Parameters HPLC HPLC-UV Pros: Robust, Cost-effective Cons: Moderate Sensitivity & Selectivity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Moderate Specificity Specificity/Selectivity HPLC->Specificity Moderate Cost Cost & Throughput HPLC->Cost Lowest Robustness Robustness HPLC->Robustness GCMS GC-MS Pros: High Selectivity, Good for Volatiles Cons: Derivatization often needed GCMS->Sensitivity High GCMS->Specificity High GCMS->Cost Moderate GCMS->Robustness LCMSMS LC-MS/MS Pros: Very High Sensitivity & Selectivity Cons: High Cost & Complexity LCMSMS->Sensitivity Highest LCMSMS->Specificity Highest LCMSMS->Cost Highest LCMSMS->Robustness CE Capillary Electrophoresis Pros: High Efficiency, Low Sample Volume Cons: Lower Concentration Sensitivity CE->Sensitivity Variable CE->Specificity High CE->Cost Low to Moderate CE->Robustness

Caption: Comparison of analytical techniques for aromatic amines.

References

A Comparative Analysis of the Acidity of Substituted Benzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of substituted benzenesulfonic acids, supported by theoretical principles and generalized experimental data. The acidity of these compounds, quantified by their pKa values, is a critical parameter in drug design, catalysis, and various chemical processes.

Introduction to Acidity of Benzenesulfonic Acids

Benzenesulfonic acid is an organosulfur compound that is a strong acid, with a pKa of approximately -2.8. Its acidity stems from the stability of its conjugate base, the benzenesulfonate anion. The negative charge on the sulfonate group is delocalized through resonance over the three oxygen atoms and the sulfur atom. The benzene ring, being electron-withdrawing, further stabilizes the anion.

The acidity of benzenesulfonic acid can be modulated by the introduction of substituents on the benzene ring. The nature and position of these substituents influence the stability of the benzenesulfonate anion, thereby altering the acid strength. These effects can be broadly categorized as electronic and steric effects.

Electronic Effects of Substituents

The electronic effects of substituents are a primary determinant of the acidity of substituted benzenesulfonic acids. These effects can be understood through the principles of inductive and resonance effects, which are quantitatively correlated by the Hammett equation.

Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon pull electron density away from the benzene ring and the sulfonate group. This inductive effect disperses the negative charge of the conjugate base, leading to its stabilization. Resonance effects can also contribute to this stabilization if the substituent can delocalize the ring's pi-electrons. Common EWGs include:

  • Nitro (-NO₂)

  • Cyano (-CN)

  • Halogens (-F, -Cl, -Br, -I)

  • Carbonyl groups (-CHO, -COR, -COOH, -COOR)

  • Sulfonyl groups (-SO₃H, -SO₂R)

The presence of EWGs increases the acidity of benzenesulfonic acid, resulting in a lower pKa value. The acid-strengthening effect is generally most pronounced when the substituent is in the ortho or para position, where resonance effects are maximized.

Electron-Donating Groups (EDGs): These substituents push electron density into the benzene ring, which in turn destabilizes the negatively charged sulfonate group in the conjugate base. This destabilization makes the acid weaker, leading to a higher pKa value. Common EDGs include:

  • Alkyl groups (-CH₃, -C₂H₅, etc.)

  • Alkoxy groups (-OCH₃, -OC₂H₅, etc.)

  • Amino groups (-NH₂, -NR₂)

  • Hydroxyl group (-OH)

The acid-weakening effect of EDGs is also position-dependent, with the greatest impact typically observed at the ortho and para positions due to resonance effects.

The Ortho-Effect

A notable phenomenon in substituted benzene rings is the "ortho-effect." Generally, an ortho-substituted benzenesulfonic acid is more acidic than its meta or para isomer, regardless of whether the substituent is electron-withdrawing or electron-donating. This effect is attributed to a combination of steric and electronic factors. Steric hindrance between the ortho substituent and the sulfonate group can force the sulfonate group out of the plane of the benzene ring. This disruption of coplanarity can alter the resonance interaction between the ring and the sulfonate group, influencing the stability of the conjugate base in a way that often enhances acidity.

Quantitative Data on Acidity

SubstituentPositionpKaEffect on Acidity
-H (Unsubstituted)--2.8Reference
-CH₃ (Methyl)para-2.7Weakly Acid-Weakening
-NO₂ (Nitro)para-3.5Strongly Acid-Strengthening
-NH₂ (Amino)para-2.5Acid-Weakening
-OH (Hydroxy)para-2.6Acid-Weakening
-Cl (Chloro)para-3.1Acid-Strengthening

Note: These values are approximate and can vary slightly depending on the experimental conditions.

Experimental Protocols for pKa Determination

The determination of pKa values for very strong acids like substituted benzenesulfonic acids requires specialized techniques, as the inflection point in a typical titration curve is not easily observed in aqueous solutions. The following are overviews of common experimental methodologies.

Potentiometric Titration

Potentiometric titration is a standard method for pKa determination. For strong acids, this method is often performed in a non-aqueous solvent to differentiate the acid strengths.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the substituted benzenesulfonic acid is dissolved in a suitable non-aqueous solvent (e.g., acetonitrile, acetic acid).

  • Titrant: A standardized solution of a strong base in a non-aqueous solvent (e.g., tetrabutylammonium hydroxide in isopropanol) is used as the titrant.

  • Apparatus: A potentiometer equipped with a glass electrode and a reference electrode, or a combination electrode suitable for non-aqueous titrations, is used. The system should be calibrated with appropriate buffers for the solvent system.

  • Titration: The titrant is added to the analyte solution in small increments. The potential (in millivolts) is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: The equivalence point is determined from the inflection point of the titration curve (a plot of potential vs. volume of titrant). The potential at the half-equivalence point can be related to the pKa of the acid in the specific solvent system.

Spectrophotometric Methods

Spectrophotometric methods are useful when the acidic and basic forms of the compound have different UV-Vis absorption spectra.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with precisely known pH values are prepared.

  • Preparation of Analyte Solutions: A stock solution of the substituted benzenesulfonic acid is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the acidic and basic forms of the compound have significantly different molar absorptivities.

  • Data Analysis: The pKa is determined by plotting the absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pH that is equal to the pKa of the acid. The Henderson-Hasselbalch equation can be used to linearize the data for more accurate pKa determination.

Visualizing Substituent Effects

The following diagrams illustrate the logical relationships between substituent properties and their effect on the acidity of benzenesulfonic acid.

SubstituentEffects subst Substituent ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) subst->ewg is an edg Electron-Donating Group (e.g., -CH3, -OH) subst->edg is an stabilize Stabilizes Conjugate Base ewg->stabilize destabilize Destabilizes Conjugate Base edg->destabilize acidity Acidity (Lower pKa) basicity Basicity (Higher pKa) stabilize->acidity destabilize->basicity ExperimentalWorkflow cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometry p1 Prepare Analyte Solution (Non-aqueous) p2 Titrate with Standardized Non-aqueous Base p1->p2 p3 Record Potential (mV) vs. Volume (mL) p2->p3 p4 Determine Equivalence Point p3->p4 p5 Calculate pKa from Half-Equivalence Point p4->p5 s1 Prepare Buffered Solutions of Analyte at Various pHs s2 Measure Absorbance at a Fixed Wavelength s1->s2 s3 Plot Absorbance vs. pH s2->s3 s4 Determine pKa from Inflection Point s3->s4

"benchmarking the stability of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid against other sulfonic acids"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the stability of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid against other common sulfonic acids. The stability of a chemical entity is a critical parameter in drug development and chemical manufacturing, influencing storage conditions, shelf-life, and formulation strategies. This document outlines detailed experimental protocols for assessing thermal, hydrolytic, oxidative, and photolytic stability, and presents a comparative analysis based on the structural features of the selected sulfonic acids.

Comparative Stability Overview

To establish a comprehensive benchmark, this compound is compared against three other sulfonic acids with varying structural complexity:

  • Benzenesulfonic Acid: The simplest aromatic sulfonic acid, serving as a baseline.

  • p-Toluenesulfonic Acid (p-TsOH): A widely used, crystalline, and relatively stable aromatic sulfonic acid.

  • 2-Naphthalenesulfonic Acid: An aromatic sulfonic acid with a larger, polycyclic aromatic system, which can influence its stability.

The stability of these compounds is evaluated under various stress conditions, as detailed in the experimental protocols below. The anticipated relative stability is summarized in Table 1.

Table 1: Comparative Stability Summary of Selected Sulfonic Acids

Stability TestThis compoundBenzenesulfonic Acidp-Toluenesulfonic Acid2-Naphthalenesulfonic Acid
Thermal Stability ModerateHighHighModerate to High
Hydrolytic Stability (Acidic) Moderate to LowHighHighHigh
Hydrolytic Stability (Basic) ModerateHighHighHigh
Oxidative Stability Low to ModerateHighModerateModerate
Photolytic Stability ModerateHighHighModerate to High

Note: This table is a qualitative prediction based on general chemical principles. Experimental data is required for a definitive comparison.

Experimental Protocols

The following protocols are designed for a systematic investigation of the stability of the aforementioned sulfonic acids. These forced degradation studies are crucial for identifying potential degradation pathways and establishing the intrinsic stability of the molecules.[1][2]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the sulfonic acids.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the sulfonic acid sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.[3][4]

Hydrolytic Stability Assessment

Objective: To evaluate the stability of the sulfonic acids in aqueous solutions at different pH values.

Methodology:

  • Prepare stock solutions (1 mg/mL) of each sulfonic acid in a suitable solvent (e.g., water or acetonitrile/water).

  • For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • For neutral hydrolysis, mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound.[5]

Oxidative Stability Assessment

Objective: To determine the susceptibility of the sulfonic acids to oxidation.

Methodology:

  • Prepare a 1 mg/mL stock solution of each sulfonic acid.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solutions at room temperature (25°C), protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

  • Analyze the samples by HPLC to determine the extent of degradation.[5]

Photolytic Stability Assessment

Objective: To assess the stability of the sulfonic acids upon exposure to light.

Methodology:

  • Prepare a 1 mg/mL solution of each sulfonic acid in a suitable solvent.

  • Place the solutions in chemically inert, transparent containers.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Analyze the samples and controls at appropriate time intervals by HPLC.[5]

Data Presentation

Quantitative data from the stability studies should be tabulated to facilitate direct comparison.

Table 2: Illustrative Thermal Stability Data (TGA)

CompoundOnset of Decomposition (°C)Temperature at 5% Weight Loss (°C)
This compoundData to be determinedData to be determined
Benzenesulfonic Acid~220°C (desulfonation)[6]Data to be determined
p-Toluenesulfonic Acid~150°C[4]Data to be determined
2-Naphthalenesulfonic Acid>300°C[7]Data to be determined

Table 3: Illustrative Hydrolytic Degradation Data (% Degradation after 24h at 60°C)

Compound0.1 M HClWater (pH 7)0.1 M NaOH
This compoundData to be determinedData to be determinedData to be determined
Benzenesulfonic Acid< 5%< 2%< 5%
p-Toluenesulfonic Acid< 5%< 2%< 5%
2-Naphthalenesulfonic Acid< 5%< 2%< 5%

Table 4: Illustrative Oxidative and Photolytic Degradation Data (% Degradation after 24h)

CompoundOxidative (3% H₂O₂)Photolytic (ICH Q1B)
This compoundData to be determinedData to be determined
Benzenesulfonic Acid< 5%< 2%
p-Toluenesulfonic Acid5-10% (oxidation of methyl group)< 2%
2-Naphthalenesulfonic Acid5-15% (oxidation of naphthalene ring)5-10%

Visualizing the Experimental Workflow

The logical flow of the comparative stability assessment can be visualized as follows:

Stability_Assessment_Workflow cluster_compounds Test Compounds cluster_stress_conditions Forced Degradation Studies cluster_analysis Analysis cluster_output Output C1 3-(Dipropylamino)-4- methoxybenzenesulfonic acid S1 Thermal Stress (TGA) C1->S1 S2 Hydrolytic Stress (Acidic, Basic, Neutral) C1->S2 S3 Oxidative Stress (3% H2O2) C1->S3 S4 Photolytic Stress (ICH Q1B) C1->S4 C2 Benzenesulfonic Acid C2->S1 C2->S2 C2->S3 C2->S4 C3 p-Toluenesulfonic Acid C3->S1 C3->S2 C3->S3 C3->S4 C4 2-Naphthalenesulfonic Acid C4->S1 C4->S2 C4->S3 C4->S4 A2 Quantify Degradation S1->A2 A1 Stability-Indicating HPLC Method S2->A1 S3->A1 S4->A1 A1->A2 O1 Comparative Data Tables A2->O1 O3 Degradation Pathway ID A2->O3 O2 Stability Profile O1->O2

Caption: Workflow for comparative stability assessment of sulfonic acids.

Discussion of Expected Stability Based on Structure

The stability of aromatic sulfonic acids is influenced by the substituents on the aromatic ring.

  • This compound: The presence of an electron-donating amino group and a methoxy group is expected to activate the benzene ring, making it more susceptible to oxidative degradation. The dipropylamino group may also be a site for oxidation. The C-N bond might be susceptible to hydrolysis under harsh acidic conditions.

  • Benzenesulfonic Acid: As the parent compound, it is generally stable. Desulfonation can occur at high temperatures in the presence of aqueous acid.[6]

  • p-Toluenesulfonic Acid: The methyl group is a potential site for oxidation, which may slightly reduce its oxidative stability compared to benzenesulfonic acid. However, it is known to be a thermally stable compound.[4]

  • 2-Naphthalenesulfonic Acid: The naphthalene ring system is more electron-rich than benzene, making it more susceptible to oxidation and potentially photolytic degradation. Studies have shown that naphthalenesulfonates can degrade under various environmental conditions.[8][9]

This guide provides a robust framework for benchmarking the stability of this compound. The execution of these experimental protocols will yield valuable data to inform decisions in research, development, and manufacturing processes.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid, focusing on immediate safety measures, operational logistics, and waste management to foster a culture of safety and build unwavering trust in laboratory practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The known hazards associated with this compound necessitate the following precautions:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to protect the skin.

  • Body Protection: A laboratory coat must be worn to shield skin and clothing from potential splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and hazard information for this compound.

Hazard CategoryGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowedP301+P310
Skin Corrosion/Irritation H315: Causes skin irritationP302+P352
Eye Damage/Irritation H319: Causes serious eye irritationP305+P354+P338
Acute Toxicity, Inhalation H332: Harmful if inhaledP304+P317
Specific Target Organ Toxicity H335: May cause respiratory irritationP261

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be handled with precision to ensure the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled, and sealed container that is compatible with acidic materials.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect the solution in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.

  • Contaminated Labware: Any materials that have come into direct contact with the chemical, such as pipette tips, gloves, and weighing papers, must be disposed of in a designated solid chemical waste container.[1]

Step 2: Neutralization (for aqueous solutions, if permissible by institutional policy)

For dilute aqueous solutions of this compound, neutralization can be a preliminary step before disposal. This procedure should only be carried out by trained personnel in a fume hood.

  • Dilution: Slowly add the acidic solution to a large volume of cold water or ice to dilute it.

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate or sodium carbonate (soda ash), to the diluted acidic solution.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH should be between 6.0 and 8.0.

  • Collection: Once neutralized, the solution should be collected in a properly labeled hazardous waste container.

Step 3: Storage Pending Disposal

Store all waste containers in a designated, well-ventilated chemical waste storage area. This area should be secure and away from incompatible materials, such as strong bases and oxidizing agents.

Step 4: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2] Provide them with the complete chemical name and any available Safety Data Sheet (SDS) information. Never dispose of this chemical down the drain or in regular trash.

Spill Cleanup Protocol

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect: Carefully collect the absorbed material or swept solids into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_procedure Disposal Procedure start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid store Store Waste in Designated Chemical Waste Area collect_solid->store neutralize_check Institutional Policy Allows Neutralization of Aqueous Waste? collect_liquid->neutralize_check neutralize Neutralize with Weak Base to pH 6-8 in Fume Hood neutralize_check->neutralize Yes neutralize_check->store No neutralize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-(Dipropylamino)-4-methoxybenzenesulfonic acid, a chemical compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with its handling.

Hazard Assessment

Based on available data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1][2]

Due to the nature of sulfonic acids and aromatic amines, this compound should be handled with care to prevent adverse health effects.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect liquid waste containing the compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8] Once decontaminated, the container can be disposed of according to institutional guidelines.[8]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS representative or contractor with the Safety Data Sheet (SDS) for the compound and an estimate of the quantity to be disposed of.[9]

  • Follow all institutional and local regulations for chemical waste disposal.[10]

Visualizing Safety Protocols

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling 3-(Dipropylamino)-4- methoxybenzenesulfonic acid fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_fume_hood Is work required outside a fume hood? shoes->outside_fume_hood respirator Wear a NIOSH-Approved Respirator outside_fume_hood->respirator Yes end_procedure Proceed with Experiment outside_fume_hood->end_procedure No respirator->end_procedure

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equip, Don PPE) handling 2. Handling the Compound (Weighing, Dissolving, Reactions) prep->handling post_handling 3. Post-Handling Procedures (Decontamination, Glove Removal, Hand Washing) handling->post_handling segregation 1. Waste Segregation (Solid, Liquid, Empty Containers) post_handling->segregation labeling 2. Labeling and Storage (Clear Labels, Secondary Containment) segregation->labeling final_disposal 3. Final Disposal (Contact EHS, Follow Regulations) labeling->final_disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.